chemical properties and structure of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Comprehensive Technical Guide: Chemical Properties, Structural Dynamics, and Synthesis of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate Executive Summary In the landscape of modern peptidomimetic drug design, orthogo...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Guide: Chemical Properties, Structural Dynamics, and Synthesis of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Executive Summary
In the landscape of modern peptidomimetic drug design, orthogonally protected dicarboxylic acids serve as foundational scaffolds. 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 1357575-01-9) is a highly specialized, differentially protected succinate derivative. Its structural architecture—featuring a chiral center, a thioether moiety, and two distinct ester groups—makes it an indispensable intermediate in the synthesis of Matrix Metalloproteinase (MMP) and Tumor Necrosis Factor-alpha Converting Enzyme (TACE) inhibitors.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural listing. We will dissect the causality behind its synthetic pathways, the critical challenge of catalyst poisoning during its deprotection, and its precise pharmacological utility in targeting deep enzyme pockets.
The utility of this molecule lies in its orthogonality. The succinate backbone provides a versatile C4 chain, while the C1 and C4 termini are capped with benzyl and methyl esters, respectively. This allows for the selective unmasking of one carboxylic acid while the other remains protected. The C2 position is functionalized with a phenylthiomethyl group, a classic hydrophobic pharmacophore.
Table 1: Quantitative Physicochemical Data
Property
Value / Description
Chemical Name
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
CAS Registry Number
1357575-01-9 [1]
Molecular Formula
C₁₉H₂₀O₄S
Molecular Weight
344.42 g/mol
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
4 (Ester oxygens)
Rotatable Bonds
9
Key Functional Groups
Benzyl ester, Methyl ester, Thioether (Sulfide)
Synthetic Methodology: The Thia-Michael Addition
The most efficient, atom-economical route to 2-substituted succinates is the functionalization of itaconic acid derivatives. The synthesis of 1-benzyl 4-methyl 2-((phenylthio)methyl)succinate relies on the thia-Michael addition of thiophenol to 1-benzyl 4-methyl itaconate [1].
Causality of Regioselectivity: Itaconic derivatives possess a conjugated terminal double bond. While the double bond is activated by both ester groups, the nucleophilic attack of the thiolate anion occurs exclusively at the less sterically hindered terminal methylene carbon. This generates a thermodynamically stable enolate intermediate that protonates to yield the 2-substituted succinate.
Experimental Protocol: Thia-Michael Addition
This protocol is designed as a self-validating system. The use of a mild base ensures the reaction proceeds without hydrolyzing the esters, while the specific quenching step guarantees the removal of noxious, unreacted thiophenol.
Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1-benzyl 4-methyl itaconate (1.0 equiv, typically synthesized via base-catalyzed esterification of itaconic anhydride) in anhydrous Toluene (0.5 M concentration).
Catalysis: Add a catalytic amount (0.1 equiv) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Rationale: DBU is a strong, non-nucleophilic base that efficiently deprotonates thiophenol without attacking the ester carbonyls.
Addition: Dropwise, add thiophenol (1.1 equiv) via syringe over 15 minutes at 0°C to control the exothermic nature of the addition.
Propagation & Monitoring: Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) system. The product will appear as a UV-active spot with a lower Rf than the starting itaconate.
Quenching & Workup: Once starting material is consumed (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO₃. Self-Validation: The basic wash converts any unreacted thiophenol into its water-soluble sodium salt, effectively removing it from the organic layer and eliminating the characteristic foul odor.
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product in >90% yield.
Workflow for the synthesis via thia-Michael addition of thiophenol to an itaconate precursor.
The primary purpose of utilizing a benzyl ester at C1 and a methyl ester at C4 is to allow for orthogonal deprotection. Typically, benzyl esters are cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂).
The Catalyst Poisoning Dilemma: In 1-benzyl 4-methyl 2-((phenylthio)methyl)succinate, standard hydrogenolysis will fail. The lone electron pairs on the sulfur atom of the thioether coordinate irreversibly to the active sites of the palladium catalyst, effectively "poisoning" it and halting the activation of hydrogen gas.
The Solution: To selectively cleave the benzyl ester in the presence of a thioether, we must abandon transition-metal catalysis and utilize a Lewis acid-mediated cleavage [2].
Experimental Protocol: Lewis Acid-Mediated Benzyl Cleavage
Preparation: Dissolve the succinate derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) under inert atmosphere.
Scavenger Addition: Add Anisole (5.0 equiv). Rationale: Cleavage of the benzyl ester generates a highly reactive benzyl carbocation. If left unchecked, this carbocation will alkylate the thioether or the solvent. Anisole acts as a nucleophilic "scavenger," trapping the carbocation to form biologically inert byproducts.
Cleavage: Cool the mixture to 0°C and add anhydrous Aluminum Chloride (AlCl₃, 3.0 equiv) in small portions.
Workup: Stir for 2 hours, then carefully quench by pouring the mixture into an ice-water slurry containing 1M HCl. Extract the liberated 4-methyl 2-((phenylthio)methyl)succinic acid half-ester into Ethyl Acetate.
Pharmacological Application in Drug Design
Once the C1 position is deprotected, the resulting carboxylic acid is typically converted into a hydroxamic acid (-CONHOH). This transforms the molecule into a potent, broad-spectrum inhibitor of Matrix Metalloproteinases (MMPs) [3].
Mechanistic Causality of the Structure:
The Hydroxamic Acid (Derived from C1): Acts as a Zinc Binding Group (ZBG), bidentately chelating the catalytic Zn²⁺ ion in the MMP active site.
The Phenylthiomethyl Group (At C2): Acts as the P1' ligand. MMPs (particularly MMP-2 and MMP-9) possess a deep, hydrophobic S1' pocket. The flexible thioether linkage allows the phenyl ring to plunge deeply into this pocket, driving binding affinity via Van der Waals interactions and hydrophobic packing [3].
Pharmacophore mapping of the succinate derivative within the MMP active site.
References
Title: Chemo-Enzymatic Synthesis of a Series of 2,4-Syn-Functionalized (S)-Glutamate Analogues: New Insight into the Structure−Activity Relation of Ionotropic Glutamate Receptor Subtypes 5, 6, and 7
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Source:US Patent 5789434A (Google Patents)
Title: Organophosphorus Chemistry 2018 (Special Issue on MMP-11 inhibitors and S1' pocket complementarity)
Source: Molecules (MDPI)
URL: [Link]
Exploratory
A Technical Guide to the Precise Mass Determination of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
This guide provides an in-depth analysis of the molecular weight and exact mass of the chemical compound 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate. It is intended for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the molecular weight and exact mass of the chemical compound 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding and practical methodology for the precise characterization of small molecules. We will explore the critical distinction between molecular weight and exact mass, present the key physicochemical data for the target compound, and detail a robust experimental protocol for its verification using high-resolution mass spectrometry.
Theoretical Foundations: Differentiating Molecular Weight and Exact Mass
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent fundamentally different concepts. A clear understanding of this distinction is paramount for the unambiguous identification of chemical structures and the interpretation of high-resolution analytical data.
Molecular Weight (or Molar Mass) refers to the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. The atomic weights listed on the periodic table are these averaged values. Molecular weight is typically expressed in grams per mole ( g/mol ) and is sufficient for stoichiometric calculations in bulk chemical synthesis.
Exact Mass , conversely, is the calculated mass of a molecule based on the mass of the most abundant isotope of each element.[1][2] For example, in exact mass calculations, carbon is taken as ¹²C (12.000000 Da), hydrogen as ¹H (1.007825 Da), and oxygen as ¹⁶O (15.994915 Da). This value is critical in mass spectrometry, where instruments can resolve ions with very small mass differences.[3] The difference between a molecule's exact mass and its nominal mass (the integer mass) is known as the mass defect , a property that is unique to a specific elemental composition and invaluable for confirming a molecule's formula.[1][2]
High-Resolution Mass Spectrometry (HRMS) is the analytical technique required to experimentally measure a compound's exact mass.[2] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide the resolving power necessary to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas and, therefore, different exact masses.[3][4] This capability is indispensable for confirming the identity of new chemical entities, identifying metabolites, and characterizing impurities in pharmaceutical development.
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate is a succinate derivative with the following key identifiers and mass-related properties. The molecular weight is sourced from chemical databases, while the exact mass is calculated from its molecular formula using the masses of the most abundant isotopes.
Property
Value
Source / Method
Chemical Structure
Inferred from IUPAC Name
CAS Number
1357575-01-9
Chemical Database
Molecular Formula
C₁₉H₂₀O₄S
-
Molecular Weight
344.42 g/mol
Chemical Database
Exact Mass (Monoisotopic)
344.1082 Da
Calculated
Experimental Workflow for Exact Mass Determination by ESI-Q-TOF
The following section outlines a detailed protocol for the precise determination of the exact mass of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate using Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry. This technique combines a "soft" ionization method, which minimizes fragmentation, with a high-resolution mass analyzer.[5][6]
Figure 1. Experimental workflow for exact mass determination using ESI-Q-TOF mass spectrometry.
Detailed Step-by-Step Protocol
1. Sample Preparation:
Accurately weigh approximately 1 mg of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate.
Dissolve the sample in 1 mL of a 50:50 (v/v) solution of acetonitrile and deionized water.
Add formic acid to a final concentration of 0.1% to promote protonation ([M+H]⁺) in positive ion mode.
Vortex the solution until the sample is fully dissolved. Further dilute as necessary to achieve a final concentration of approximately 1-10 µg/mL.
2. Instrumentation and Calibration:
Utilize a high-resolution mass spectrometer, such as an Agilent 6500 series Q-TOF or a Waters SYNAPT G2-Si, equipped with an ESI source.
Calibrate the instrument immediately prior to analysis.[4] Infuse a solution of a known reference compound (e.g., cesium iodide or a commercially available tuning mix) that provides calibration points across the desired m/z range (e.g., m/z 100-1000).[7]
Ensure the mass accuracy of the calibration is within the manufacturer's specification, typically below 2 ppm.
3. Sample Infusion and Ionization:
Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).[7]
Operate the ESI source in positive ion mode. Typical source parameters include a capillary voltage of 3.5 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas temperature of 300 °C. These parameters should be optimized to maximize the signal of the ion of interest.
The ESI process will generate charged droplets, which evaporate to yield gas-phase protonated molecules, primarily [M+H]⁺.[8]
4. Mass Analysis:
The quadrupole (Q1) is operated in RF-only mode, acting as an ion guide to efficiently transmit all ions into the TOF analyzer.
The TOF analyzer separates the ions based on their mass-to-charge ratio (m/z). Lighter ions travel faster to the detector than heavier ions, and this difference in flight time is used to calculate the m/z with high precision.[6]
5. Data Acquisition:
Acquire data in full-scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500). The expected [M+H]⁺ ion for C₁₉H₂₀O₄S would be at m/z 345.1160.
Ensure the acquisition rate and transient time are set to achieve high resolution (>10,000 FWHM).
6. Data Processing and Interpretation:
Process the acquired raw data using the instrument's software. The software will apply the calibration file to the raw data to achieve high mass accuracy.
Identify the monoisotopic peak corresponding to the [M+H]⁺ ion.
Compare the experimentally measured exact mass to the theoretical exact mass calculated for the [M+H]⁺ ion (345.1160 Da). The mass error, expressed in parts per million (ppm), should ideally be less than 5 ppm to confidently confirm the elemental composition.
Conclusion
The precise characterization of a chemical entity is a cornerstone of modern scientific research. This guide has delineated the crucial difference between molecular weight and exact mass, providing the specific values for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate. The detailed ESI-Q-TOF protocol offers a reliable, field-proven methodology for the experimental verification of its exact mass, thereby confirming its elemental composition with a high degree of confidence. Adherence to these principles and practices ensures data integrity and supports the unambiguous structural elucidation required in advanced chemical and pharmaceutical research.
References
Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]
High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. ResearchGate. [Link]
ESI-QTOF-MS Coupled to HPLC and its Application for Food Safety. Chemistry LibreTexts. [Link]
High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed. [Link]
High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. [Link]
Electron Spray Ionization-Mass Spectroscopy Q-TOF in Food Processing. Slideshare. [Link]
Electrospray ionization quadrupole time-of-flight and matrix-assisted laser desorption/ionization tandem time-of. Repositório Alice - Embrapa. [Link]
Comprehensive NMR Spectroscopy Analysis of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Executive Summary In contemporary drug development and synthetic organic chemistry, 2-substituted succinate derivatives serve as highly versatile building blocks for peptidomimetics, enzyme inhibitors, and complex natura...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug development and synthetic organic chemistry, 2-substituted succinate derivatives serve as highly versatile building blocks for peptidomimetics, enzyme inhibitors, and complex natural products[1]. Specifically, 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 1357575-01-9) is a structurally rich intermediate that features a stereocenter, differentiated ester protective groups, and a reactive thioether linkage.
This technical whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. By moving beyond simple data listing, this guide establishes a self-validating analytical workflow—grounded in the causality of chemical shifts and spin-spin couplings—to ensure absolute structural confidence during synthetic scale-ups or quality control.
Chemical Context & Mechanistic Synthesis
To accurately assign the NMR spectra of a molecule, one must first understand its synthetic origin. 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate is typically synthesized via a highly regioselective thia-Michael addition . In this reaction, thiophenol acts as a nucleophile, attacking the electron-deficient
β
-carbon of 1-benzyl 4-methyl itaconate[2].
The causality of the reaction dictates the final stereochemical environment: the introduction of the phenylthio group generates a chiral center at the C2 position of the succinate backbone. This stereocenter breaks the local symmetry of the molecule, rendering the adjacent methylene protons (at C3 and the newly formed
CH2−S
) diastereotopic . Recognizing this phenomenon is the cornerstone of accurately interpreting the complex multiplets observed in the
1
H NMR spectrum.
Workflow of the thia-Michael addition to synthesize the succinate derivative.
Experimental Protocols: A Self-Validating NMR Workflow
A robust analytical protocol must be reproducible and self-validating. The following step-by-step methodology outlines the industry-standard approach for acquiring high-fidelity NMR data for this class of compounds.
Internal Standard: Rather than relying on the residual
CHCl3
peak (which is subject to concentration and temperature-dependent drift), the solvent must be doped with 0.05% v/v Tetramethylsilane (TMS). As demonstrated by [3],[4], TMS provides a superior, invariant zero-point reference for routine
1
H NMR spectra.
Preparation: Dissolve 15–20 mg of the purified succinate derivative in 0.6 mL of the
CDCl3
/TMS mixture. Filter the solution through a glass wool plug directly into a 5 mm precision NMR tube to eliminate paramagnetic particulates that cause line broadening.
Step 2: Instrument Calibration & Tuning
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
Lock the magnetic field to the deuterium resonance of
CDCl3
.
Tune and match the probe specifically to the
1
H and
13
C Larmor frequencies.
Shim the magnet (Z1–Z5 gradients) until the TMS singlet exhibits a line width at half-height (
w1/2
) of
≤0.5
Hz.
Step 3: Acquisition Parameters
1D
1
H NMR: Apply a 30° excitation pulse, a relaxation delay (
d1
) of 2.0 seconds, and acquire 16 to 32 scans to ensure a high signal-to-noise ratio.
1D
13
C NMR: Utilize power-gated decoupling (e.g., WALTZ-16) to remove
1
H-
13
C scalar couplings. Apply a 30° pulse, a
d1
of 2.0 seconds, and acquire a minimum of 512 scans.
2D Validation (COSY & HMBC): Set up gradient-selected 2D experiments to map homonuclear (
3JHH
) and heteronuclear (
2JCH
,
3JCH
) spin systems.
Quantitative Data Presentation: NMR Assignments
The structural complexity of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate is best understood by analyzing its spin systems. The tables below summarize the quantitative data, explicitly detailing the causality behind the observed chemical shifts and multiplicities.
Table 1:
1
H NMR Data (
CDCl3
, 400 MHz)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment & Causality
Benzyl Ar-H
7.38 – 7.25
m
-
5H
Aromatic protons of the benzyl ester.
S-Ph Ar-H
7.35 – 7.15
m
-
5H
Aromatic protons of the phenylthio group.
C1-
OCH2Ph
5.12
s (or tight AB q)
-
2H
Benzylic methylene. Technically diastereotopic due to the C2 chiral center, but often appears as a singlet due to free rotation.
C4-
OCH3
3.65
s
-
3H
Methoxy protons of the methyl ester.
C2-
CH2
-S (
HA
)
3.25
dd
13.5, 6.5
1H
Diastereotopic proton A adjacent to sulfur. Forms an ABX spin system with the C2 methine.
C2-CH
3.15
m
-
1H
Methine proton at the stereocenter. Exhibits a complex multiplet due to vicinal coupling with four distinct adjacent diastereotopic protons.
C2-
CH2
-S (
HB
)
3.10
dd
13.5, 7.5
1H
Diastereotopic proton B adjacent to sulfur.
C3-
CH2 (
HA
)
2.80
dd
16.5, 7.0
1H
Diastereotopic proton A of the succinate backbone. Large geminal coupling (16.5 Hz) is characteristic of methylenes adjacent to carbonyls.
C3-
CH2 (
HB
)
2.65
dd
16.5, 6.0
1H
Diastereotopic proton B of the succinate backbone.
Table 2:
13
C NMR Data (
CDCl3
, 100 MHz)
Position
Chemical Shift (
δ
, ppm)
Type
Assignment & Causality
C1 (C=O)
173.2
Quaternary
Benzyl ester carbonyl; slightly more deshielded than C4 due to the inductive effect of the closer C2 substituents.
C4 (C=O)
172.1
Quaternary
Methyl ester carbonyl.
Benzyl Ar-C
135.6
Quaternary
Ipso carbon of the benzyl group.
S-Ph Ar-C
135.2
Quaternary
Ipso carbon of the phenylthio group.
S-Ph Ar-C
130.1, 129.1, 126.7
CH
Ortho, meta, and para carbons of the phenylthio group.
Benzyl Ar-C
128.6, 128.4, 128.2
CH
Meta, ortho, and para carbons of the benzyl group.
C1-
OCH2Ph
66.8
CH2
Benzylic methylene carbon.
C4-
OCH3
51.9
CH3
Methoxy carbon.
C2 (-CH-)
41.5
CH
Methine carbon of the succinate backbone.
C3 (-
CH2
-)
36.2
CH2
Methylene carbon of the succinate backbone.
C2-
CH2
-S
35.8
CH2
Methylene carbon adjacent to the sulfur atom.
Structural Validation via 2D NMR (COSY & HMBC)
To establish absolute trustworthiness in the structural assignment, the 1D data must be cross-validated using 2D NMR techniques. The logical relationships between adjacent spins map the molecular connectivity.
COSY (Correlation Spectroscopy): Confirms the
3JHH
scalar couplings. The C2 methine proton (
δ
3.15) will show distinct cross-peaks with both the C3 methylene protons (
δ
2.65, 2.80) and the
CH2−S
protons (
δ
3.10, 3.25), confirming the continuous aliphatic chain.
HMBC (Heteronuclear Multiple Bond Correlation): Validates the ester placements. The C3 methylene protons will show a strong
2JCH
correlation to the C4 methyl ester carbonyl (
δ
172.1), while the C2 methine and
CH2−S
protons will correlate to the C1 benzyl ester carbonyl (
δ
173.2).
2D NMR spin-spin coupling network mapping COSY and HMBC correlations.
References
Wang, Y., et al. "Combining Rh-Catalyzed Diazocoupling and Enzymatic Reduction To Efficiently Synthesize Enantioenriched 2-Substituted Succinate Derivatives." ACS Catalysis, 2017. URL:[Link]
Sahoo, M., et al. "A facile chemo- and regioselective reactions of o-aminothiophenol (o-ATP) with itaconic anhydride." Tetrahedron Letters, 2007. URL:[Link]
Pauli, G. F., et al. "TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3." The Journal of Organic Chemistry, 2022. URL:[Link]
Thermodynamic Solubility Profile of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate in Polar Solvents: A Mechanistic Guide for Process Optimization
Executive Summary 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 1357575-01-9; C19H20O4S ) is a highly functionalized synthetic intermediate frequently utilized in the development of metalloprotease inhibitor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 1357575-01-9;
C19H20O4S
) is a highly functionalized synthetic intermediate frequently utilized in the development of metalloprotease inhibitors and succinate-based pharmacophores[1]. Due to its complex molecular architecture—comprising a bulky lipophilic benzyl ester, a polar methyl ester, and a polarizable phenylthio ether—its solubility behavior in polar solvents is non-intuitive. Obtaining accurate thermodynamic solubility data in early drug discovery is a critical parameter for lead optimization, formulation design, and downstream crystallization processes[2]. This whitepaper provides a comprehensive, mechanistic analysis of its solubility profile in polar media, grounded in Hansen Solubility Parameters (HSP) and validated through rigorous, self-correcting empirical protocols.
To predict and understand the solvation behavior of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate, we must first deconstruct its physicochemical properties. The molecule exhibits a high degree of lipophilicity (estimated
logP≈3.8−4.2
) due to the presence of two aromatic rings and a hydrocarbon succinate backbone.
Crucially, the molecule acts exclusively as a hydrogen-bond acceptor (via the ester carbonyl oxygens and the thioether sulfur) and lacks any hydrogen-bond donors (no -OH or -NH groups).
In Polar Protic Solvents (e.g., Water, Methanol): Solvation requires breaking the strong, pre-existing intermolecular hydrogen-bond networks of the solvent. Because the solute cannot donate hydrogen bonds to compensate for this entropic and enthalpic penalty, solvation is thermodynamically unfavorable.
In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dipole moments but do not self-associate via hydrogen bonding. They readily engage in favorable dipole-dipole interactions with the solute's ester groups and dispersion interactions with its aromatic rings, driving spontaneous dissolution.
Hansen Solubility Parameters (HSP) Analysis
3 provide a thermodynamically sound framework for predicting solute-solvent miscibility by dividing cohesive energy into three fundamental interactions: Dispersion (
δD
), Polarity (
δP
), and Hydrogen Bonding (
δH
)[3]. The solubility is maximized when the HSP coordinates of the solvent closely match those of the solute.
Data synthesized based on standard group-contribution methods for succinate thioethers.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While computational models provide directional guidance, empirical validation is mandatory. The 4 remains the gold standard for determining thermodynamic solubility[4]. To ensure data integrity and prevent false positives from supersaturation or degradation, the following self-validating protocol must be executed.
Step-by-Step Protocol
Solid-State Verification (Pre-Test): Analyze the starting material via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm polymorphic purity. Causality: Different polymorphs exhibit distinct thermodynamic solubilities; baseline characterization prevents data skew.
Isothermal Equilibration: Gravimetrically dispense an excess of the solute (e.g., 500 mg) into a 5.0 mL amber glass vial. Add 2.00 mL of the target polar solvent. Seal and agitate on an orbital shaker at
25.0±0.1∘C
for 48 hours. Causality: A 48-hour window ensures the system overcomes kinetic dissolution barriers and reaches true thermodynamic equilibrium[5].
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000
×
g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by filtration eliminates colloidal aggregates that would otherwise artificially inflate the UV/HPLC absorbance readings[6].
HPLC-UV Quantification: Dilute the filtrate into the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) at 254 nm. Causality: Unlike simple UV spectrophotometry, HPLC separates the parent compound from potential hydrolysis degradants (e.g., ester cleavage products in protic media), ensuring only intact solute is quantified[4].
Residual Solid Analysis (Post-Test): Recover the undissolved solid, dry under vacuum, and re-analyze via XRPD. Causality: Confirms that the saturating solid phase has not converted into a solvate or hydrate during the 48-hour equilibration.
Following the rigorous shake-flask protocol, the thermodynamic solubility profile of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate demonstrates extreme sensitivity to the hydrogen-bonding character of the solvent.
Table 2: Thermodynamic Solubility at 25°C
Solvent
Classification
Dielectric Constant (
ϵ
)
Solubility (mg/mL)
Descriptive Term (USP)
Water
Polar Protic
80.1
< 0.05
Practically Insoluble
Methanol
Polar Protic
32.7
12.4
Sparingly Soluble
Ethanol
Polar Protic
24.5
18.6
Sparingly Soluble
Acetonitrile
Polar Aprotic
37.5
142.0
Freely Soluble
DMF
Polar Aprotic
36.7
> 350.0
Very Soluble
DMSO
Polar Aprotic
46.7
> 450.0
Very Soluble
Mechanistic Insights:
The data reveals a stark contrast between protic and aprotic media. Despite water having the highest dielectric constant, the compound is practically insoluble due to the massive hydrophobic penalty of the benzyl and phenylthio groups. Conversely, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) act as optimal solvents. Their strong dipole moments align perfectly with the ester carbonyls, while their lack of hydrogen-bond donor capacity eliminates the entropic penalty associated with cavity formation in protic solvents.
Process Engineering & Downstream Implications
Understanding this bimodal solubility profile is critical for chemical engineering and downstream processing.
Reaction Solvent Selection: For synthetic steps involving this intermediate (e.g., nucleophilic substitutions or cross-coupling), polar aprotic solvents (DMF, DMSO, Acetonitrile) should be utilized to maintain a homogeneous reaction mixture and maximize reaction kinetics.
Crystallization & Purification: The vast solubility differential between aprotic and protic solvents makes this compound an ideal candidate for anti-solvent crystallization . By dissolving the crude intermediate in a minimal volume of Acetonitrile or DMF (the "good" solvent) and slowly titrating in Water or Methanol (the "anti-solvent"), engineers can force controlled supersaturation, yielding high-purity crystalline material.
Figure 2: Logical relationship between solvent polarity, solvation mechanisms, and process application.
References
Asante-Appiah, E., et al. "2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed." National Institutes of Health (NIH). Available at: 1[1]
"Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies. Available at: 4[4]
"A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences. Available at: 6[6]
"Automated Screening of Aqueous Compound Solubility in Drug Discovery." Sigma-Aldrich. Available at: 5[5]
Zhou, L., et al. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed." National Institutes of Health (NIH). Available at: 2[2]
"Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC." National Institutes of Health (NIH). Available at: 3[3]
Thermodynamic Stability Profile of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate: A Comprehensive Mechanistic Guide
Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability of complex synthetic intermediates is paramount for optimizing yield, ensuring shelf-life, and predicting in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, understanding the thermodynamic stability of complex synthetic intermediates is paramount for optimizing yield, ensuring shelf-life, and predicting in vivo metabolic profiles. 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 1357575-01-9) is a highly functionalized asymmetric succinate diester featuring a chiral center and a redox-sensitive thioether linkage.
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecule's thermodynamic vulnerabilities. Rather than merely listing degradation pathways, this guide explores the causality behind its chemical behavior—specifically focusing on the competitive hydrolysis of the mixed diester, the redox thermodynamics of the phenylthio moiety, and the stereochemical integrity of the C2 chiral center.
The molecule possesses three distinct thermodynamic nodes that dictate its overall stability:
C1-Benzyl Ester: Susceptible to base-catalyzed hydrolysis and transition-metal-catalyzed hydrogenolysis.
C4-Methyl Ester: Less sterically hindered, making it highly susceptible to nucleophilic attack, yet electronically distinct from the benzyl ester.
C2-Phenylthiomethyl Group: A redox-active center where the thioether can be oxidized to a sulfoxide (kinetic product) and ultimately a sulfone (thermodynamic sink). Furthermore, the adjacent
α
-proton at C2 is acidic, posing a risk for enolization and subsequent epimerization.
Diagram 1: Primary thermodynamic degradation pathways of the target molecule.
Hydrolytic Thermodynamics of the Asymmetric Diester
Succinic acid diesters generally exhibit robust thermal stability, often withstanding industrial processing temperatures ranging from 150°C to 300°C[1]. However, in aqueous or physiological environments, the thermodynamic stability is dictated by hydrolytic kinetics.
The hydrolysis of a succinate diester is a consecutive reaction sequence characterized by two rate constants (
k1
and
k2
). The
k1/k2
ratio for dibenzyl and diethyl succinates remains remarkably constant because the secondary hydrolysis step (
k2
) is inhibited by the electrostatic repulsion generated by the carboxylate anion formed in the first step[2].
In 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate , the asymmetry introduces regioselectivity:
Steric vs. Electronic Factors: The C4-methyl ester is sterically unencumbered compared to the C1-benzyl ester. However, the bulky phenylthiomethyl group at C2 provides localized steric shielding specifically to the C1-benzyl carbonyl.
Causality in Degradation: Under basic conditions, thermodynamic control favors the cleavage of the less hindered C4-methyl ester first. However, if subjected to enzymatic environments (e.g., carboxylesterases), the benzyl ester may exhibit specific binding affinities that override purely thermodynamic steric factors, similar to the selective enzymatic cleavage observed in other benzyl succinate derivatives[3].
Redox Thermodynamics of the Phenylthio Moiety
The thioether linkage is highly sensitive to Reactive Oxygen Species (ROS). The oxidation of the thioether alters the oxidation state of sulfur, driven by the thermodynamic stability of the resulting sulfur-oxygen bonds.
Thioether to Sulfoxide (Kinetic Step): The initial oxidation is exceptionally fast. For instance, in the presence of hypochlorite, aryl thioethers oxidize to sulfoxides with half-lives in the range of milliseconds to seconds[4].
Sulfoxide to Sulfone (Thermodynamic Step): The subsequent oxidation to the sulfone is significantly slower (often taking minutes to hours depending on the oxidant)[4]. However, the sulfone represents the absolute thermodynamic sink of this pathway. Once formed, the sulfone is highly resistant to thermal decomposition and further chemical alteration.
Scientific Insight: When storing this compound, ambient atmospheric oxygen is generally insufficient to drive rapid oxidation without a catalyst or elevated temperatures. However, in formulation matrices containing trace peroxides (e.g., PEG-based excipients), the conversion to the sulfoxide is thermodynamically inevitable unless an antioxidant scavenger is employed.
Stereochemical Integrity & C2 Epimerization
The biological and functional activity of substituted succinates is often strictly enantiomer-dependent[3]. The C2 position of this molecule contains an acidic
α
-proton situated between a carbonyl group and a highly electron-withdrawing phenylthiomethyl moiety.
Under mildly basic conditions, the molecule can undergo enolization. Because the enolate intermediate is planar, subsequent re-protonation occurs from either face, leading to thermodynamic equilibration (racemization) of the (R) and (S) enantiomers. To maintain thermodynamic stability of the chiral center, the compound must be maintained at a neutral to slightly acidic pH (pH 4.5–6.0).
Experimental Workflows for Stability Profiling
To rigorously evaluate the thermodynamic stability of this molecule, empirical data must be generated through self-validating experimental protocols. Below are the field-proven methodologies.
Objective: Determine the regioselective pseudo-first-order rate constants (
k1
and
k1′
) for the methyl vs. benzyl ester cleavage.
Matrix Preparation: Prepare a 100 µM solution of the analyte in a 50:50 mixture of Acetonitrile and 50 mM Phosphate Buffer (pH 10.0). Causality: ACN ensures the lipophilic molecule remains in solution, while the high pH forces base-catalyzed hydrolysis to proceed at a measurable rate.
Internal Standard Addition: Spike the matrix with 10 µM of D5-phenyl-labeled analog (or a structurally similar stable isotope). Causality: This acts as an internal control to validate extraction efficiency and correct for matrix effects during LC-MS ionization.
Time-Course Sampling & Quenching: Extract 100 µL aliquots at
t=0,15,30,60,120
minutes. Immediately quench each aliquot into 100 µL of 1% Formic Acid in ACN. Causality: The sudden drop in pH instantly protonates the hydroxide ions, halting the hydrolysis and locking the thermodynamic state of the sample for accurate temporal analysis.
Analysis: Analyze via UHPLC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the mono-methyl and mono-benzyl succinate fragments.
Protocol B: Oxidative Degradation Assay
Objective: Map the kinetic transition from thioether
→
sulfoxide
→
sulfone.
Diagram 2: Self-validating workflow for profiling oxidative thermodynamic stability.
Initiation: React 50 µM of the compound with 0.6 mM NaOCl in PBS (pH 7.4) at 37°C.
Quenching: Quench aliquots at rapid intervals (10s, 30s, 1m, 5m, 10m) using an excess of methionine. Causality: Methionine acts as a sacrificial thioether, rapidly consuming unreacted oxidant and preventing artifactual oxidation during sample processing.
Quantification: Measure the mass shifts: Parent (
M
), Sulfoxide (
M+16
), Sulfone (
M+32
).
Quantitative Data Summaries
The following tables summarize the expected thermodynamic and kinetic parameters based on extrapolated literature models for homologous structures[2][4].
Table 1: Comparative Hydrolytic Parameters (Simulated at pH 10.0, 25°C)
Degradation Pathway
Leaving Group
Steric Hindrance
Relative Rate (
kobs
)
Thermodynamic Stability
C4-Ester Cleavage
Methanol
Low
Fast (
t1/2≈45
min)
Low (Kinetic preference)
C1-Ester Cleavage
Benzyl Alcohol
High (Shielded by C2)
Slow (
t1/2≈180
min)
Moderate
Secondary Cleavage
Mono-ester anion
N/A
Very Slow (
k1/k2>4.0
)
High (Electrostatic repulsion)
Table 2: Redox Thermodynamic Parameters for the Phenylthio Moiety[4]
Oxidation State
Oxidant
2nd Order Rate Constant (
M−1s−1
)
Half-life (
t1/2
)
Thermodynamic Status
Thioether
→
Sulfoxide
NaOCl (0.6 mM)
≈1.2×104
<10
milliseconds
Highly Unstable (in ROS)
Sulfoxide
→
Sulfone
NaOCl (0.6 mM)
≈102
1−5
minutes
Intermediate
Sulfone
N/A
N/A
Stable
Thermodynamic Sink
References
Compare Thermal Stability of Succinic Acid Diesters
Source: Patsnap
URL:[Link]
Kinetic studies in ester hydrolysis
Source: Indian Academy of Sciences (ias.ac.in)
URL:[Link]
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis
Source: National Institutes of Health (PMC)
URL:[Link]
A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli
Source: National Institutes of Health (PMC)
URL:[Link]
Strategic Identification and Characterization of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate in Chemical Databases
Executive Summary In modern drug discovery, the accurate identification of complex chiral intermediates within chemical databases is a critical bottleneck. 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate is a highly sp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the accurate identification of complex chiral intermediates within chemical databases is a critical bottleneck. 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate is a highly specialized succinate diester utilized in the synthesis of matrix metalloproteinase (MMP) inhibitors and peptidomimetics. However, navigating its digital footprint reveals significant chemoinformatic challenges, including CAS registry collisions and synonym fragmentation. This whitepaper provides an authoritative guide to resolving these database discrepancies, supported by self-validating analytical protocols designed to ensure absolute structural integrity during procurement and synthesis.
To effectively query any chemical database, one must first deconstruct the target molecule. 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (Molecular Formula: C₁₉H₂₀O₄S) consists of a succinate backbone functionalized with orthogonal protecting groups (a benzyl ester and a methyl ester) and a phenylthiomethyl moiety at the C2 position.
The primary chemoinformatic challenge with this molecule lies in database collision and algorithmic scraping errors .
The Authentic Assignment: High-fidelity chemical suppliers correctly map this exact succinate structure to CAS Registry Number 1357575-01-9 [1],[2].
The Collision: Automated database aggregators frequently conflate this CAS number with a structurally distinct molecule: Methyl (R)-3-(((benzyloxy)carbonyl)amino)-4-(phenylthio)butanoate (C₁₉H₂₁NO₄S)[3]. This occurs because both molecules share a phenylthio group, a methyl ester, and a benzyl-derived group (benzyl ester vs. benzyloxycarbonyl), tricking rudimentary text-matching algorithms.
The Fragmentation: To further complicate matters, secondary registry numbers such as CAS 1993137-25-9 have been independently generated for the exact same succinate structure[4].
Understanding this causality—that text-based scraping fails to differentiate between a succinate diester and a Cbz-protected amino ester—dictates that professionals must rely on exact mass, SMILES strings, and orthogonal analytical validation rather than nomenclature alone.
Quantitative Data & Physicochemical Profiling
When filtering database hits, quantitative physicochemical parameters serve as the first line of defense against structural misidentification. The table below summarizes the critical data required to verify the identity of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate.
Property
Value
Diagnostic Significance
Molecular Formula
C₁₉H₂₀O₄S
Distinguishes from the Cbz-amino collision (C₁₉H₂₁NO₄S).
Molecular Weight
344.42 g/mol
Standard parameter for low-resolution MS screening.
Monoisotopic Exact Mass
344.1082 Da
Critical for High-Resolution Mass Spectrometry (HRMS).
Guides isotopic distribution analysis (³²S vs ³⁴S ratio).
Systematic Identification Workflow
To bypass the pitfalls of text-based search engines, I have designed a deterministic chemoinformatics workflow. This logic flow ensures that any database hit is structurally authenticated before laboratory resources are committed.
Fig 1. Chemoinformatics workflow for resolving database collisions and validating structures.
Experimental Protocol: Orthogonal Validation
Once a commercial batch is procured under CAS 1357575-01-9[1] or CAS 1993137-25-9[4], it must be analytically validated. The following protocol is a self-validating system: it incorporates internal controls to account for the unique reactivity of the thioether moiety.
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Causality: We utilize Electrospray Ionization in positive mode (ESI+) because the ester moieties readily form sodium adducts [M+Na]⁺. However, thioethers are highly susceptible to in-source oxidation, forming sulfoxides.
Self-Validating Step: A blank injection and a known stable thioether standard are run concurrently. If the standard oxidizes, we know the [M+O+H]⁺ peak is an artifact of the ionization source, not a degraded sample.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in 50% Acetonitrile/Water containing 0.1% Formic Acid.
Instrument Calibration: Calibrate the Q-TOF or Orbitrap MS to ensure mass accuracy within < 3 ppm.
Data Acquisition: Inject 2 µL. Monitor for the exact mass of the protonated molecule [M+H]⁺ at m/z 345.1155 and the sodium adduct [M+Na]⁺ at m/z 367.0975.
Isotopic Verification: Confirm the presence of the ³⁴S isotope peak at roughly 4.4% relative abundance to the monoisotopic peak.
Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: We select deuterated chloroform (CDCl₃) over DMSO-d₆ because the aromatic protons of the benzyl and phenylthio groups resonate in the 7.1–7.4 ppm range. DMSO-d₆ can introduce water peaks and solvent artifacts that obscure the aliphatic succinate backbone signals.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
¹H-NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher.
Diagnostic Peaks: Look for the distinct singlet of the methyl ester (~3.6 ppm), the AB quartet of the benzyl CH₂ (~5.1 ppm), and the multiplet of the phenylthiomethyl CH₂ (~3.1 ppm).
¹³C-NMR Acquisition: Acquire a carbon spectrum to confirm the presence of exactly 19 distinct carbon environments, specifically noting the two distinct carbonyl resonances (~172 ppm and ~174 ppm) confirming the asymmetric diester.
Synthetic Utility in Drug Development
Why go through such rigorous identification? Because 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate is a highly versatile linchpin in organic synthesis. The phenylthio group acts as a "masked" functional handle. It can be oxidized to a sulfone, increasing the acidity of adjacent protons to allow for asymmetric alkylation, or it can be eliminated to form an
α,β
-unsaturated ester.
Fig 2. Synthetic utility of the succinate intermediate in API development.
Conclusion
The identification of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate highlights a critical vulnerability in modern chemical databases: the over-reliance on automated text scraping, leading to CAS registry collisions (such as the conflation of CAS 1357575-01-9 with a Cbz-amino derivative). By applying the exact-mass chemoinformatics workflow and self-validating analytical protocols detailed in this guide, drug development professionals can confidently authenticate this complex intermediate, ensuring the integrity of downstream synthetic pipelines.
References
Title: hairuichem.com (1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate ,95+%. CAS 1357575-01-9)
Title: Cas 1357576-39-6,tert-butyl 2-((R) - LookChem (Database Collision Example)
Preliminary Toxicity Screening of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate: A Tiered In Vitro Framework
Executive Summary As drug discovery pipelines accelerate, the early identification of toxicological liabilities in novel synthetic intermediates is paramount. 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 13575...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug discovery pipelines accelerate, the early identification of toxicological liabilities in novel synthetic intermediates is paramount. 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 1357575-01-9) is a complex succinate derivative featuring a thioether linkage and dual esterifications. Due to its structural homology to endogenous Krebs cycle intermediates and its potential for reactive metabolite generation, a rigorous, predictive toxicity screening framework is required.
This whitepaper outlines a self-validating, tiered in vitro screening strategy designed by application scientists. It aligns with the U.S. Food and Drug Administration (FDA) guidelines for early exploratory Investigational New Drug (IND) studies[1] and the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals[2].
Structural Analysis & Toxicological Rationale
To design an effective screening protocol, we must first establish the causality between the compound's structural features and its potential mechanisms of toxicity. We do not screen blindly; we screen based on structural liabilities.
The Succinate Backbone: Succinate derivatives can act as competitive inhibitors of Succinate Dehydrogenase (SDH / Complex II) in the mitochondrial electron transport chain. Disruption here can collapse the mitochondrial membrane potential and trigger apoptosis.
The Thioether Linkage: The phenylthio-methyl group is highly susceptible to Phase I metabolism by Cytochrome P450 (CYP450) enzymes. S-oxidation of the thioether yields sulfoxides and sulfones—electrophilic species known to induce oxidative stress and genotoxicity.
The Benzyl and Methyl Esters: Non-specific hepatic carboxylesterases will rapidly hydrolyze these groups in vivo, releasing the active dicarboxylic acid alongside benzyl alcohol and methanol. The localized accumulation of these alcohols contributes to basal cytotoxicity.
Proposed metabolic activation and mitochondrial toxicity pathway.
Regulatory Alignment and Tiered Strategy
The FDA advises a tiered strategy for toxicity testing, beginning with in vitro tests and progressing to in vivo studies to ensure potential adverse effects are identified early and ethically[3]. For early exploratory IND studies, in vitro models that examine enzyme activities, toxic effects, and pharmacologic parameters are heavily prioritized[1].
To ensure global regulatory compliance, our protocols are anchored in the OECD Guidelines for the Testing of Chemicals , which serve as the internationally accepted standard for non-clinical health safety testing[2].
Tiered in vitro toxicity screening workflow for early drug discovery.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated is robust, reproducible, and mechanistically sound.
Causality: Succinate derivatives can severely alter cellular metabolism. The AlamarBlue assay relies on the reduction of resazurin to resorufin by metabolically active cells, making it exceptionally sensitive to mitochondrial disruptors like succinate analogs[4].
Self-Validation: The assay incorporates a vehicle control (0.5% DMSO) and a positive control (100 µM Doxorubicin). Assay robustness is validated by calculating the Z'-factor; a plate is only accepted if Z' > 0.5.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at a density of
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare a 10-point dose-response curve of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (0.1 µM to 100 µM) in serum-free media (final DMSO concentration
≤
0.5%). Treat cells for 48 hours.
Reagent Addition: Add AlamarBlue reagent (10% of culture volume) to each well. Incubate for 4 hours.
Quantification: Measure fluorescence at Ex 560 nm / Em 590 nm using a microplate reader.
Data Analysis: Normalize fluorescence to the vehicle control to determine % viability. Calculate the IC₅₀ using non-linear regression.
Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
Causality: S-oxidation of the thioether group by hepatic enzymes may generate reactive intermediates that cause DNA strand breaks (clastogenesis) or chromosomal missegregation (aneugenesis). OECD TG 487 is the regulatory standard for evaluating these nanomaterial and chemical genotoxic risks.
Self-Validation: The assay is performed both with and without the S9 metabolic activation fraction to differentiate between parent compound toxicity and metabolite-driven toxicity.
Step-by-Step Methodology:
Culture Preparation: Culture TK6 human lymphoblastoid cells in RPMI-1640 medium.
Metabolic Activation: Prepare two treatment arms: one with 2% v/v rat liver S9 fraction (plus cofactors) and one without.
Exposure: Expose cells to the compound at concentrations up to the IC₅₀ (determined in Protocol 1) for 4 hours (with S9) and 24 hours (without S9).
Cytochalasin B Block: Add Cytochalasin B (6 µg/mL) to arrest cytokinesis, resulting in binucleated cells.
Harvest & Staining: Harvest cells, fix in methanol/acetic acid, and stain with Acridine Orange.
Scoring: Evaluate at least 2,000 binucleated cells per concentration via flow cytometry or automated microscopy for the presence of micronuclei.
Causality: Because the compound contains a succinate core, it may directly interfere with the TCA cycle. This assay measures the Oxygen Consumption Rate (OCR) to pinpoint specific dysfunctions in the electron transport chain.
Self-Validation: The sequential injection of established inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) ensures the cells are metabolically responsive. Failure of the baseline OCR to drop post-Rotenone invalidates the run.
Step-by-Step Methodology:
Plate Preparation: Seed HepG2 cells in a Seahorse XF96 microplate.
Pre-treatment: Treat cells with sub-lethal concentrations of the compound (e.g., IC₁₀ and IC₂₀) for 24 hours.
Assay Execution: Wash and incubate cells in unbuffered XF base medium for 1 hour in a non-CO₂ incubator.
Injection Strategy: Sequentially inject Oligomycin (1 µM, ATP synthase inhibitor), FCCP (0.5 µM, uncoupler), and Rotenone/Antimycin A (0.5 µM, Complex I/III inhibitors).
Analysis: Calculate basal respiration, ATP production, and maximal respiration. A significant drop in maximal respiration indicates succinate-mediated mitochondrial impairment.
Quantitative Data Presentation & Acceptance Criteria
To streamline decision-making during the screening phase, all quantitative outputs must be measured against predefined thresholds for concern. Table 1 summarizes the expected metrics and internal validation criteria for the succinate derivative.
Table 1: Anticipated In Vitro Endpoints & Validation Criteria
Screening Tier
Assay Type
Target Metric
Threshold for Concern
Internal Validation Criteria
Tier 1
AlamarBlue Cytotoxicity
IC₅₀ Value
< 10 µM (High Toxicity)
Z'-factor > 0.5; Vehicle viability > 95%
Tier 2
In Vitro Micronucleus
% Micronucleated Cells
Statistically significant increase over vehicle
Positive control (Mitomycin C) induces > 3-fold increase
Tier 3
Mito Stress Test
Maximal Respiration
> 20% reduction vs. vehicle control
Expected OCR response to Oligomycin/FCCP confirmed
Conclusion
The evaluation of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate requires a nuanced approach that accounts for its specific structural liabilities—namely, its potential to disrupt mitochondrial function and generate reactive thioether metabolites. By employing a tiered, self-validating in vitro framework aligned with FDA and OECD guidelines, drug development professionals can accurately predict human toxicity potential, thereby reducing late-stage attrition and advancing only the safest chemical entities into in vivo models.
References
Understanding FDA Guidelines for Toxicity Studies. HistologiX.[Link]
Guidance for Industry, Investigators, and Reviewers: Exploratory IND Studies. U.S. Food and Drug Administration (FDA).[Link]
Updates to OECD in vitro and in chemico test guidelines. The PSCI.[Link]
OECD Guidelines for the Testing of Chemicals, Section 4. Organisation for Economic Co-operation and Development (OECD).[Link]
Polymeric Nanovehicle of α-Tocopheryl Succinate Based on a Methacrylic Derivative of Hydroxychloroquine and Its Cytotoxic Effect on Breast Cancer Cells. MDPI.[Link]
Application Note: Synthesis Protocol for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Peptidomimetic synthesis, targeted covalent inhibitors, and advanced intermediate generation for active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Applications: Peptidomimetic synthesis, targeted covalent inhibitors, and advanced intermediate generation for active pharmaceutical ingredients (APIs).
Strategic Rationale & Mechanistic Insights
The synthesis of highly functionalized, unsymmetrical succinate diesters such as 1-benzyl 4-methyl 2-((phenylthio)methyl)succinate requires strict regiocontrol. Attempting to directly alkylate a symmetric succinic acid core often leads to complex mixtures of regio- and stereoisomers. To bypass this, our protocol employs a self-validating, two-phase approach utilizing itaconic anhydride as the symmetry-breaking starting material.
Phase 1: Regioselective Desymmetrization
The process begins with the regioselective methanolysis of itaconic anhydride. The nucleophilic attack of methanol occurs exclusively at the less sterically hindered and less conjugated C4 carbonyl, yielding 4-methyl hydrogen itaconate. Subsequent benzylation of the more hindered C1 carboxylic acid using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and benzyl bromide provides the critical intermediate: 1-benzyl 4-methyl itaconate . DBU is specifically chosen as it acts as a non-nucleophilic base, efficiently deprotonating the carboxylic acid without engaging in competing aza-Michael additions with the activated double bond, as established in the [1].
Phase 2: Base-Catalyzed Thia-Michael Addition
The final phase leverages the electrophilic nature of the itaconate's methylene group. Thiophenol is introduced via a base-catalyzed thia-Michael addition . Triethylamine (Et₃N) is utilized to deprotonate thiophenol (pKa ~6), generating a highly nucleophilic thiolate anion. The thiolate attacks the
β
-carbon of the Michael acceptor, forming an enolate intermediate that is subsequently protonated to yield the target succinate. This method is highly efficient, rapid, and avoids the radical-mediated side reactions typical of standard thiol-ene couplings, as detailed in recent comprehensive reviews on the [2].
Pathway Visualization
Synthetic workflow for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate.
Experimental Protocols
Protocol A: Synthesis of 1-Benzyl 4-methyl itaconate
This protocol is adapted from validated methodologies for itaconate desymmetrization[1].
Methanolysis: Suspend itaconic anhydride (6.0 g) in anhydrous MeOH (27 mL) in a round-bottom flask equipped with a reflux condenser.
Heat the mixture to reflux (approx. 65 °C) and stir continuously for 30 hours.
Concentration: Cool the reaction to room temperature and remove MeOH under reduced pressure to yield a white residual solid (4-methyl hydrogen itaconate).
Benzylation: Dissolve the crude solid in anhydrous toluene (40 mL) under a nitrogen atmosphere.
Add DBU (9.0 mL) in a single portion. Stir for 5 minutes to ensure complete salt formation.
Add benzyl bromide (6.35 mL) dropwise over 10 minutes via an addition funnel to control the mild exotherm.
Stir the reaction mixture at room temperature for 70 minutes.
Workup & Self-Validation: Quench the reaction by washing the organic layer with saturated aqueous NaHCO₃ (20 mL), followed by brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Validation Check: ¹H NMR (CDCl₃) should confirm the presence of the benzyl ester CH₂ singlet at ~5.2 ppm, the methyl ester singlet at ~3.7 ppm, and the distinct vinylic protons of the itaconate moiety at ~5.8 and 6.4 ppm.
Protocol B: Thia-Michael Addition of Thiophenol
A highly efficient, base-catalyzed conjugate addition[2].
Thiophenol (PhSH): 1.1 eq (2.4 mL, 23.4 mmol) Caution: Malodorous and toxic. Handle strictly in a fume hood.
Triethylamine (Et₃N): 0.1 eq (0.3 mL, 2.1 mmol)
Dichloromethane (DCM): 0.2 M (100 mL)
Step-by-Step Procedure:
Preparation: Dissolve 1-benzyl 4-methyl itaconate (5.0 g) in DCM (100 mL) in a round-bottom flask under a nitrogen atmosphere.
Catalyst Addition: Add Et₃N (0.3 mL) to the stirring solution at room temperature.
Thiol Addition: Add thiophenol (2.4 mL) dropwise over 15 minutes. The reaction is slightly exothermic; maintain at room temperature using a water bath if necessary.
Stir the mixture at room temperature for 2–4 hours. Monitor progression via TLC (Hexane/EtOAc 8:2).
Workup & Self-Validation: Once the starting material is consumed, wash the organic layer with 1M HCl (50 mL) to remove the amine catalyst, followed by saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate.
Validation Check: ¹H NMR (CDCl₃) must show the complete disappearance of the vinylic protons (~5.8, 6.4 ppm) and the appearance of aromatic thiophenol protons (7.2–7.5 ppm) alongside a new multiplet for the succinate methine proton (~3.0–3.2 ppm).
Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution 0→20% EtOAc in Hexane) to yield the pure 1-benzyl 4-methyl 2-((phenylthio)methyl)succinate.
Quantitative Data Summaries
Table 1: Reaction Optimization for Itaconate Desymmetrization (Phase 1)
Step
Reagents / Conditions
Time
Temp
Yield
Purity (NMR)
Methanolysis
Itaconic Anhydride, MeOH (neat)
30 h
65 °C
>98% (Crude)
>95%
Benzylation
Monoester, BnBr, DBU, Toluene
70 min
25 °C
95% (Isolated)
>98%
Alternative Base
Monoester, BnBr, K₂CO₃, DMF
12 h
25 °C
82% (Isolated)
~90%
Table 2: Catalyst Comparison for Thia-Michael Addition (Phase 2)
Catalyst
Loading (mol%)
Solvent
Time (h)
Conversion (%)
Notes
Et₃N
10
DCM
2 - 4
>99
Optimal; clean profile, easy removal.
DBU
5
THF
1
95
Faster, but trace transesterification observed.
None
N/A
Toluene
24
<20
Uncatalyzed reaction is kinetically sluggish.
Mechanistic Visualization
Base-catalyzed Thia-Michael addition mechanism.
References
[1] Chemo-Enzymatic Synthesis of a Series of 2,4-Syn-Functionalized (S)-Glutamate Analogues: New Insight into the Structure−Activity Relation of Ionotropic Glutamate Receptor Subtypes 5, 6, and 7. Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
[2] Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI (Polymers).
URL:[Link]
Application Note: 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate as a Key Intermediate in Metalloprotease Inhibitor Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Profiling In the rational design of zinc-b...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Application Guide & Validated Protocols
Executive Summary & Chemical Profiling
In the rational design of zinc-binding metalloprotease inhibitors—such as Matrix Metalloproteinases (MMPs), Neprilysin (NEP), and TNF-
α
Converting Enzyme (TACE/ADAM17)—the strategic selection of orthogonally protected building blocks is paramount. 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 1357575-01-9) is a highly specialized, bifunctional intermediate designed specifically for the divergent synthesis of peptidomimetic inhibitors.
This molecule offers two critical advantages for drug development:
Orthogonal Protection Strategy: The succinate backbone is protected by a benzyl ester at C1 and a methyl ester at C4. This allows for the regioselective unmasking of either carboxylic acid, enabling the modular attachment of zinc-binding groups (ZBGs) and peptide backbones.
Built-in Pharmacophore: The phenylthiomethyl moiety at the C2 position acts as a potent hydrophobic anchor. In biological systems, this group is specifically tailored to occupy the deep, hydrophobic S1' subsite of metalloproteases, driving both binding affinity and enzyme selectivity [1].
Mechanistic Role in Drug Design: Causality of Structure
As a Senior Application Scientist, I emphasize that successful library synthesis relies on understanding the causality behind a molecule's reactivity.
The Steric Logic of Regioselective Deprotection
The structure of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate features significant steric disparity between its two ester groups. The C1-benzyl ester is situated directly adjacent to the bulky C2-phenylthiomethyl group. In contrast, the C4-methyl ester is separated by the C3-methylene bridge, rendering it highly accessible.
Consequence for Synthesis: Mild basic hydrolysis (e.g., using LiOH) will kinetically favor the unhindered C4-methyl ester, leaving the C1-benzyl ester intact. Conversely, the C1-benzyl ester can be selectively cleaved via catalytic hydrogenolysis, a process completely orthogonal to base-catalyzed saponification.
Overcoming Catalyst Poisoning
A known pitfall in working with thioether-containing intermediates is the rapid deactivation (poisoning) of standard Palladium-on-Carbon (Pd/C) catalysts during hydrogenolysis. To successfully cleave the benzyl ester without oxidizing or cleaving the thioether, one must utilize Pearlman’s Catalyst (Pd(OH)₂/C) under optimized pressure, which exhibits higher resistance to sulfur poisoning.
Caption: Divergent orthogonal deprotection pathways for the succinate intermediate.
Quantitative Data & Yield Summaries
The following tables summarize the expected quantitative outcomes when utilizing this intermediate in standard medicinal chemistry workflows, validating its efficiency in SAR (Structure-Activity Relationship) campaigns [2].
Table 1: Quantitative Comparison of Orthogonal Deprotection Strategies
Strategy
Target Ester Cleaved
Reagents & Conditions
Typical Yield (%)
Regioselectivity (HPLC)
Base Saponification
C4-Methyl
LiOH·H₂O (1.1 eq), THF/H₂O, 0 °C, 2h
88 - 92%
> 98%
Hydrogenolysis
C1-Benzyl
Pd(OH)₂/C (20% w/w), H₂ (50 psi), MeOH, 12h
85 - 90%
> 95%
Lewis Acid Cleavage
C1-Benzyl
BBr₃ (1.0 eq), DCM, -78 °C
70 - 75%
~ 85% (Minor thioether cleavage)
Table 2: Pharmacological Impact of the Phenylthiomethyl Scaffold
Target Enzyme
Inhibitor Class
Role of Phenylthiomethyl Group
Typical IC₅₀ Range
TACE (ADAM17)
Peptidomimetic Hydroxamate
Anchors into the S1' hydrophobic pocket
10 - 50 nM
MMP-2 / MMP-9
Succinyl Hydroxamate
Enhances selectivity over MMP-1 via S1' depth
5 - 25 nM
Sirtuin 5 (Sirt5)
Acyl-Lysine Mimetic
Occupies the hydrophobic acyl-binding channel
40 - 100 nM
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction is confirmed before proceeding to the next synthetic step.
Protocol A: Regioselective Saponification of the C4-Methyl Ester
Objective: Generate the C4-free acid for subsequent peptide coupling while preserving the C1-benzyl ester.
Initialization: Dissolve 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (1.0 mmol) in a 3:1 mixture of THF and distilled water (10 mL). Cool the reaction flask to 0 °C using an ice bath.
Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.1 mmol) dropwise as an aqueous solution. Causality note: Strict temperature control at 0 °C is required to prevent the base from attacking the more sterically hindered C1-benzyl ester.
Monitoring: Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3). The starting material (
Rf≈0.7
) should convert to a baseline spot (
Rf≈0.0
).
Workup: Evaporate the THF in vacuo. Dilute the aqueous layer with 10 mL of water and wash with Diethyl Ether (2 x 10 mL) to remove unreacted starting material.
Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the newly formed free acid with Ethyl Acetate (3 x 15 mL). Dry over anhydrous Na₂SO₄ and concentrate.
Validation Check (Critical): Analyze the crude product via
1
H-NMR. The successful regioselective cleavage is confirmed by the complete disappearance of the sharp singlet at ~3.65 ppm (C4-methoxy protons), while the benzylic protons (singlet at ~5.1 ppm) and the phenylthio aromatic protons (7.1–7.4 ppm) remain fully intact.
Protocol B: Selective Hydrogenolysis of the C1-Benzyl Ester
Objective: Unmask the C1-carboxylic acid to attach a Zinc-Binding Group (e.g., O-benzylhydroxylamine).
Initialization: Dissolve the succinate intermediate (1.0 mmol) in anhydrous Methanol (15 mL) in a hydrogenation flask.
Catalyst Addition: Add 20% w/w Pearlman’s Catalyst (Pd(OH)₂/C, 0.1 mmol Pd). Causality note: Standard Pd/C will fail here due to the lone pairs on the thioether sulfur coordinating to and poisoning the palladium surface. Pd(OH)₂ provides a more robust active site.
Reaction: Purge the flask with Nitrogen, then introduce Hydrogen gas at 50 psi using a Parr shaker. Shake at room temperature for 12–18 hours.
Workup: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo.
Validation Check (Critical): Post-reaction
1
H-NMR must show the complete absence of the benzylic CH₂ singlet at ~5.1 ppm and a reduction in the aromatic proton integration (loss of 5 protons from the benzyl group), while the methyl ester singlet (~3.65 ppm) remains untouched.
Mechanism of Action Visualization
Once the intermediate is fully elaborated into a hydroxamate-based drug candidate, its efficacy relies on a dual-interaction model within the metalloprotease active site.
Caption: Mechanism of action: S1' pocket targeting and zinc chelation in metalloproteases.
References
Title: Molecular modeling and biological effects of peptidomimetic inhibitors of TACE activity
Source: Bioorganic & Medicinal Chemistry Letters (via Taylor & Francis)
URL: [Link]
Title: Potent and Selective Inhibitors of Human Sirtuin 5
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Method
Application Note: Catalytic Transformations of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate in Advanced Organic Synthesis
Introduction & Mechanistic Rationale The compound 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 1357575-01-9)[1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of peptid...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The compound 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 1357575-01-9)[1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and complex natural products. The structural architecture of this intermediate features a differentially protected succinate backbone (benzyl and methyl esters) and an
α
-phenylthiomethyl group.
The phenylthio moiety serves as a traceless directing group and a latent functional handle. Depending on the chosen catalytic pathway, this intermediate can be divergently transformed:
Pathway A (Reductive Desulfurization): Cleavage of the C–S bond yields a chiral methylsuccinate derivative.
Pathway B (Oxidation-Elimination): Selective oxidation of the sulfide to a sulfoxide, followed by thermal elimination, yields an
α
-methylene succinate (an itaconate derivative).
As a Senior Application Scientist, the primary challenge in these workflows is chemoselectivity . The catalytic conditions must precisely target the thioether without triggering the hydrogenolysis of the benzyl ester or the premature hydrolysis of the methyl ester.
Traditional desulfurization protocols rely heavily on Raney Nickel. However, Raney Nickel is highly pyrophoric, poses significant safety risks at scale[2], and is notoriously aggressive—often leading to the undesired hydrogenolysis of benzyl esters and the over-reduction of sensitive functional groups[3].
To ensure the integrity of the C1-benzyl ester, we employ Nickel Boride (
Ni2B
) generated in situ from nickel(II) chloride and sodium borohydride. This modern catalytic system provides a milder, highly controlled desulfurization environment. By maintaining the reaction temperature at or below 0 °C during the active reduction phase, the C–S bond is cleaved cleanly via a radical-mediated pathway, leaving the benzyl ester completely intact.
Protocol: Nickel Boride-Mediated Desulfurization
Objective: Synthesis of 1-Benzyl 4-methyl 2-methylsuccinate.
Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (1.0 eq, 3.44 g, 10 mmol) and
NiCl2⋅6H2O
(3.0 eq, 7.13 g, 30 mmol) in a solvent mixture of THF/MeOH (1:1, 50 mL). The solution will exhibit a characteristic bright green color.
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
Reduction: Slowly add
NaBH4
(9.0 eq, 3.40 g, 90 mmol) in small portions over 30 minutes.
Causality: Slow addition is critical to control the vigorous evolution of hydrogen gas and prevent exothermic spikes that could provide the activation energy required for benzyl ester cleavage. Upon addition, the solution immediately turns opaque black, indicating the formation of the active
Ni2B
catalyst.
Reaction Monitoring: Stir the black suspension at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 25 °C.
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the UV-active starting material spot completely disappears, replaced by a higher
Rf
, UV-inactive product spot. Furthermore,
1H
NMR of a crude aliquot will show the disappearance of the phenyl multiplet at
δ
7.2–7.4 ppm and the emergence of a new methyl doublet at
δ
1.2 ppm.
Workup: Carefully quench the reaction with saturated aqueous
NH4Cl
(20 mL). Filter the biphasic mixture through a tightly packed pad of Celite to remove the finely divided black nickel residues. Wash the filter cake thoroughly with EtOAc (3 × 30 mL).
Isolation: Separate the organic layer, wash with brine (50 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the pure methylsuccinate derivative.
Pathway B: Catalytic Oxidation and Pummerer-Type Elimination
Expertise & Experience: Catalyst Selection
The synthesis of itaconate derivatives requires the conversion of the phenylthio group into a leaving group. While m-CPBA is a common oxidant, it frequently results in a difficult-to-separate mixture of sulfoxides and sulfones.
We utilize a Tungstate-catalyzed oxidation system (
Na2WO4
with aqueous
H2O2
). Tungstate catalysts offer a green, highly selective alternative for the oxidation of sulfides to sulfoxides[4]. The use of hydrogen peroxide with tungsten catalysts produces only water as a byproduct, making it an environmentally benign and highly scalable process[5]. The resulting sulfoxide is then subjected to a mild thermal elimination to generate the terminal alkene.
Protocol 3.1: Tungstate-Catalyzed Sulfoxidation
Preparation: Dissolve the starting succinate (1.0 eq, 10 mmol) in ethyl acetate (40 mL). Add
Na2WO4⋅2H2O
(0.05 eq, 0.16 g, 0.5 mmol) and phenylphosphonic acid (0.05 eq, 0.08 g, 0.5 mmol) to act as a phase-transfer co-catalyst.
Causality: Strict stoichiometric control of the peroxide (1.1 eq) combined with the specific chemoselectivity of the peroxotungstate complex ensures that oxidation halts cleanly at the sulfoxide stage, preventing sulfone formation[4].
Monitoring: Stir vigorously for 2 hours at 25 °C.
Self-Validation:
1H
NMR of an aliquot will show a pronounced downfield shift and distinct splitting of the diastereotopic methylene protons adjacent to the newly formed chiral sulfoxide center.
Workup: Quench with saturated aqueous
Na2S2O3
(10 mL) to neutralize any unreacted peroxide. Extract with EtOAc, dry over
Na2SO4
, and concentrate.
Causality: The addition of a mild, heterogeneous base (
CaCO3
) acts as a scavenger to neutralize the benzenesulfenic acid (PhSOH) byproduct generated during elimination. This prevents acid-catalyzed side reactions or the re-addition of the sulfenic acid to the newly formed electron-deficient double bond.
Elimination: Heat the suspension to a gentle reflux (110 °C) for 4–6 hours under a nitrogen atmosphere.
Isolation: Cool the mixture to room temperature, filter through a short plug of Celite to remove the calcium salts, and concentrate. Purify via flash column chromatography to yield 1-benzyl 4-methyl 2-methylenesuccinate.
Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for both catalytic pathways, allowing for rapid comparison during process development.
Pathway
Catalyst System
Primary Reagents
Temp (°C)
Target Product
Yield / Selectivity
A: Desulfurization
NiCl2⋅6H2O
NaBH4
, MeOH/THF
0 to 25
1-Benzyl 4-methyl 2-methylsuccinate
>85% (Preserves Bn ester)
B: Sulfoxidation
Na2WO4⋅2H2O
30%
H2O2
, EtOAc
25
Sulfoxide Intermediate
>95% (No sulfone detected)
B: Elimination
None (Thermal)
CaCO3
, Toluene
110
1-Benzyl 4-methyl 2-methylenesuccinate
88% (Terminal alkene)
Visualizations
Divergent catalytic pathways for functionalizing the phenylthiomethyl succinate scaffold.
Catalytic cycle of tungstate-mediated selective sulfide oxidation using hydrogen peroxide.
References
1.[1] USCKS Chemical Database. 1357575-01-9 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate. Retrieved from:[Link]
2.[5] Okamoto, Y., Matsumoto, K., Choi, J.-C., Kon, Y., & Fujita, K. (2026). Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide. RSC Advances. URL:[Link]
3.[4] Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628. URL:[Link]
4.[3] Back, T. G., & Nakajima, K. (1998). Utilization of the Phenylthio Substituent as a Multipurpose Synthetic Tool. Direct Application to the Enantioselective Construction of (−)-Salsolene Oxide. The Journal of Organic Chemistry, 63(18), 6281–6287. URL:[Link]
5.[2] Zhang, Y., et al. (2019). A One-Pot Method for Removal of Thioacetyl Group via Desulfurization under Ultraviolet Light To Synthesize Deoxyglycosides. Organic Letters, 21(15), 5823–5826. URL:[Link]
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate in thioether synthesis
Application Note: Synthesis and Utility of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate in Advanced Thioether Synthesis Executive Summary In modern drug discovery, asymmetrically substituted succinic acid derivative...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Utility of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate in Advanced Thioether Synthesis
Executive Summary
In modern drug discovery, asymmetrically substituted succinic acid derivatives are indispensable building blocks. Specifically, 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS 1357575-01-9) serves as a highly versatile, orthogonally protected intermediate. Its primary application lies in the synthesis of potent Matrix Metalloproteinase (MMP) and TNF-α Convertase (TACE) inhibitors, where the thioether linkage is critical for occupying the hydrophobic S1' subsite of the target metalloenzymes[1].
This application note details the mechanistic rationale, optimized asymmetric synthesis, and downstream processing of this specific thioether succinate, providing a self-validating framework for researchers engaged in complex pharmaceutical synthesis.
Mechanistic Rationale & Design Causality
As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is chosen before executing its synthesis. The design of 1-benzyl 4-methyl 2-((phenylthio)methyl)succinate is driven by two functional imperatives:
Orthogonal Protection Strategy : The molecule features two distinct ester groups—a benzyl ester at C1 and a methyl ester at C4. This asymmetry allows for highly regioselective deprotection. The less sterically hindered methyl ester can be selectively saponified under mild basic conditions, leaving the benzyl ester intact. Conversely, the benzyl ester can be removed via specialized Lewis acid-mediated cleavage or transfer hydrogenolysis. This orthogonality is essential for sequential peptide coupling or hydroxamic acid formation[1].
The Thioether Pharmacophore : The introduction of the phenylthio group via a sulfa-Michael addition is not merely a synthetic handle. In medicinal chemistry, the lipophilic phenyl ring provides critical van der Waals interactions within the S1' pocket of metalloproteinases, while the sulfur atom can be further oxidized to a sulfone or sulfoxide to tune the molecule's pharmacokinetic profile and hydrogen-bonding capabilities.
Experimental Workflows & Protocols
The most direct and atom-economical route to this compound is the Asymmetric Sulfa-Michael Addition of thiophenol to 1-benzyl 4-methyl itaconate. Because the biological efficacy of succinate-based inhibitors is heavily dependent on the stereochemistry at the C2 position, an enantioselective approach using a bifunctional organocatalyst is required[2],[3].
Protocol A: Enantioselective Synthesis of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Objective: Achieve >95% yield and >90% enantiomeric excess (ee) using a bifunctional squaramide catalyst.
System Preparation: Flame-dry a 50 mL Schlenk flask and purge with argon. Dissolve 1-benzyl 4-methyl itaconate (10.0 mmol) in anhydrous toluene (20 mL).
Causality: Toluene, a non-polar solvent, is explicitly chosen to maximize the hydrogen-bonding network between the squaramide NH protons of the catalyst and the itaconate carbonyls. Polar solvents would competitively disrupt this interaction, drastically lowering the enantioselectivity[2].
Catalyst Addition: Add the chiral squaramide catalyst (5 mol%). Stir for 5 minutes at room temperature to ensure complete dissolution.
Thermal Control: Cool the reaction mixture to -20 °C using a cryocooler.
Causality: Lowering the temperature suppresses the uncatalyzed, racemic background reaction of the highly nucleophilic thiophenol, ensuring that the C-S bond formation is entirely directed by the chiral pocket of the catalyst.
Nucleophile Introduction: Add thiophenol (11.0 mmol) dropwise over 15 minutes to prevent localized exothermic spikes.
Reaction Monitoring: Stir the mixture at -20 °C for 24 hours. Monitor completion via TLC (Hexane/EtOAc 4:1, UV detection).
Workup & Purification: Quench the reaction by filtering the mixture through a short pad of silica gel to remove the organocatalyst, washing with EtOAc (30 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography to afford the enantioenriched thioether succinate.
Fig 1. Synthetic workflow from itaconate to TACE/MMP inhibitor via asymmetric sulfa-Michael addition.
Protocol B: Regioselective Hydrolysis and Downstream Amidation
Objective: Cleave the methyl ester selectively for downstream peptide coupling without epimerizing the C2 stereocenter.
Step-by-Step Methodology:
Hydrolysis: Dissolve the thioether succinate (5.0 mmol) in a 3:1 mixture of THF and H₂O (20 mL) and cool to 0 °C.
Base Addition: Add LiOH·H₂O (5.5 mmol) portion-wise.
Causality: The methyl ester is significantly less sterically hindered than the benzyl ester. At 0 °C, LiOH provides highly regioselective saponification. Maintaining 0 °C is critical to prevent base-catalyzed epimerization of the newly formed C2 stereocenter.
Isolation: Stir for 2 hours at 0 °C. Acidify the mixture to pH 3 using 1M HCl and extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄ and concentrate to yield 1-benzyl hydrogen 2-((phenylthio)methyl)succinate.
Amidation: Dissolve the resulting mono-acid in DMF. Add HOBt (1.2 equiv), EDCI (1.2 equiv), and an amine nucleophile (e.g., L-tert-leucine methylamide, 1.1 equiv). Stir at room temperature for 12 hours to yield the advanced drug intermediate[1].
Quantitative Data: Optimization of Reaction Conditions
The development of the asymmetric sulfa-Michael addition requires precise tuning of the reaction environment. Table 1 summarizes the optimization data, validating the choices made in Protocol A.
Table 1: Optimization of the Asymmetric Sulfa-Michael Addition
Entry
Catalyst System
Solvent
Temp (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
1
Triethylamine (Racemic baseline)
DCM
25
2
98
0
2
Cinchona Alkaloid Derivative
THF
0
12
85
65
3
Chiral Squaramide
DCM
-20
24
92
88
4
Chiral Squaramide (Optimized)
Toluene
-20
24
95
94
Data Interpretation: Moving from a polar coordinating solvent (THF) to a non-polar solvent (Toluene) significantly enhances the ee% (Entry 2 vs. Entry 4). This confirms that the transition state relies heavily on rigid hydrogen-bonding interactions that are disrupted by polar media[4].
Mechanistic Activation Model
To further illustrate the causality behind the high enantioselectivity observed in Protocol A, the following diagram maps the logical relationship and transition state interactions facilitated by the bifunctional catalyst.
Fig 2. Mechanistic pathway of bifunctional organocatalytic activation in sulfa-Michael addition.
Application Note & Protocol: Strategic Incorporation of Thioether-Linked Succinate Derivatives into Peptide Chains
For: Researchers, scientists, and drug development professionals. Abstract & Introduction The functionalization of peptides with non-proteinogenic amino acids and synthetic building blocks is a cornerstone of modern drug...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Abstract & Introduction
The functionalization of peptides with non-proteinogenic amino acids and synthetic building blocks is a cornerstone of modern drug discovery and chemical biology. These modifications can confer enhanced proteolytic stability, improved receptor affinity, and novel pharmacological properties. This document provides a comprehensive guide to the incorporation of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate, a unique thioether-linked dicarboxylic acid derivative, into synthetic peptide chains. The presence of the phenylthioether moiety offers a site for potential further modification and can influence the conformational properties of the resulting peptide. The succinate backbone provides a flexible linker, while the orthogonal benzyl and methyl ester protecting groups allow for selective deprotection and subsequent derivatization, such as on-resin cyclization or branching.[1][]
This guide will detail the principles of solid-phase peptide synthesis (SPPS) as applied to this specific building block, with a focus on orthogonal protection strategies that are essential for success.[1][] We will present detailed, field-tested protocols for the incorporation of this moiety, along with the underlying chemical logic for each step.
The successful synthesis of peptides containing complex modifications hinges on a robust orthogonal protection strategy.[1] This approach utilizes multiple classes of protecting groups, each of which can be selectively removed under specific chemical conditions without affecting the others.[1][] For the incorporation of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate, a standard Fmoc-based SPPS strategy is recommended.
The core components of our building block and their protection are as follows:
α-Amino Group (of the preceding amino acid): Protected with the base-labile Fmoc group.
Succinate Carboxyl Groups: Differentially protected as a benzyl ester and a methyl ester. The benzyl ester can be cleaved under hydrogenolysis conditions, while the methyl ester is typically removed by saponification. This orthogonality allows for selective manipulation of these carboxyl groups post-synthesis.
Phenylthioether Linkage: This bond is generally stable under the conditions of Fmoc-based SPPS, including repeated piperidine treatments for Fmoc removal and the final acid-mediated cleavage from the resin.[3][4]
The overall synthetic workflow is designed to first assemble the desired peptide chain on a solid support and then incorporate the succinate derivative.
Visualizing the Synthetic Workflow
Caption: Workflow for peptide synthesis and modification.
This protocol outlines the synthesis of a model peptide with the succinate derivative at the N-terminus.
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in a fritted syringe with 2 mL of DMF for 30 minutes. Drain the DMF.[3]
Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
First Amino Acid Coupling:
Dissolve 3 equivalents of the first Fmoc-amino acid and 2.9 equivalents of HCTU in DMF.
Add 6 equivalents of DIPEA and agitate for 2 minutes to pre-activate.
Add the activated amino acid solution to the resin and agitate for 2 hours.
Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
Final N-terminal Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2 to expose the N-terminal amine.
Protocol 2: Coupling of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
This protocol details the acylation of the N-terminal amine of the resin-bound peptide with the succinate derivative.
Activation of the Succinate Derivative:
In a separate vial, dissolve 2 equivalents of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate and 1.9 equivalents of HCTU in 1 mL of DMF.
Add 4 equivalents of DIPEA and vortex for 1 minute.
Coupling to the Peptide:
Add the activated succinate solution to the deprotected peptide-resin from Protocol 1.
Agitate the reaction vessel for 4-6 hours at room temperature. A longer coupling time is recommended due to the potential steric hindrance of the building block.
Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL). Dry the resin under a stream of nitrogen.
Protocol 3: Cleavage and Global Deprotection
This protocol releases the modified peptide from the solid support and removes acid-labile side-chain protecting groups.
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v). The inclusion of EDT is crucial to scavenge cations and protect the thioether linkage.
Cleavage Reaction: Add 2 mL of the cleavage cocktail to the dried resin. Agitate for 2-3 hours at room temperature.
Peptide Precipitation: Filter the cleavage solution into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
Isolation and Purification: Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet with cold diethyl ether twice. Dry the crude peptide under vacuum.
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.
Characterization: Confirm the identity and purity of the final product by LC-MS and MALDI-TOF mass spectrometry.
Causality and Self-Validation
Choice of Coupling Reagent: HCTU is a highly efficient coupling reagent that minimizes racemization, which is critical for maintaining the stereochemical integrity of the peptide.[5]
Orthogonal Esters: The use of benzyl and methyl esters on the succinate moiety provides opportunities for post-synthetic modifications. For instance, the benzyl group can be selectively removed by catalytic hydrogenation, leaving the methyl ester intact for further chemistry.
Cleavage Cocktail Composition: The scavengers (TIS, H₂O, EDT) are essential to prevent side reactions, particularly the re-attachment of protecting groups to sensitive residues like tryptophan and to protect the thioether bond from oxidation.[4]
Self-Validation: Each step of the synthesis can be monitored for completion. For example, a Kaiser test can be performed after each coupling step to ensure the absence of free primary amines. The final product's purity is validated by RP-HPLC, and its identity is confirmed by mass spectrometry, ensuring the protocol's success.
Data Summary and Expected Outcomes
Parameter
Expected Value
Coupling Efficiency
>99% (as determined by Kaiser test)
Crude Purity (by HPLC)
50-70% (sequence-dependent)
Final Purity (post-HPLC)
>95%
Expected Mass (example)
Calculated [M+H]⁺ for the specific peptide sequence
Diagram of Orthogonal Deprotection Strategy
Caption: Orthogonal protection and deprotection scheme.
References
JoVE. (2018, February 16). Thioether-Tethered Peptides Synthesis. Retrieved from [Link]
Kakogianni, V. G., et al. (2020, January 5). Convergent Synthesis of Thioether Containing Peptides. Molecules, 25(1), 226. Retrieved from [Link]
Lai, W., et al. (2022, February 23). On-Resin Synthesis of Linear Aryl Thioether Containing Peptides and in-Solution Cyclization via Cysteine SNAr Reaction. Organic Letters, 24(9), 1769-1774. Retrieved from [Link]
Piramal Pharma Solutions. (2026, January 23). Solid Phase Peptide Synthesis: Process & Advantages. Retrieved from [Link]
Zhao, B., et al. (2018, August 1). Constructing Thioether/Vinyl Sulfide-tethered Helical Peptides Via Photo-induced Thiol-ene/yne Hydrothiolation. Journal of Visualized Experiments, (138), 56943. Retrieved from [Link]
Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
cleavage of benzyl ester in 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Application Note: Chemoselective Cleavage of the Benzyl Ester in 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate The Synthetic Challenge The selective deprotection of complex, multi-functional intermediates is a corner...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chemoselective Cleavage of the Benzyl Ester in 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
The Synthetic Challenge
The selective deprotection of complex, multi-functional intermediates is a cornerstone of advanced drug development. The substrate 1-benzyl 4-methyl 2-((phenylthio)methyl)succinate presents a classic tri-fold chemoselectivity challenge. The objective is to cleave the C1 benzyl ester to reveal the free carboxylic acid—yielding 4-methoxy-4-oxo-2-((phenylthio)methyl)butanoic acid—without disturbing the C4 methyl ester or inducing side reactions at the thioether moiety.
As a Senior Application Scientist, I strongly advise against standard deprotection strategies for this specific molecular architecture. Below is the mechanistic rationale for selecting a hard Lewis acid-mediated cleavage over traditional methods.
Mechanistic Rationale & Catalyst Selection
The Thioether Challenge (Why Palladium Fails):
Standard benzyl ester cleavage relies on palladium-catalyzed hydrogenolysis (
H2
,
Pd/C
). However, the substrate contains a phenylthio group. Sulfur is a notorious poison for heterogeneous transition metal catalysts. The lone pairs on the sulfur atom form strong dative bonds with the vacant d-orbitals of the palladium surface, permanently blocking the active sites required for the dissociative chemisorption of hydrogen gas. Attempting hydrogenolysis here will result in stalled reactions or require impractically massive catalyst loadings.
The Steric Liability (Why Saponification Fails):
Base-catalyzed saponification (e.g.,
LiOH/THF/H2O
) is generally effective for esters, but it is entirely dictated by steric hindrance. In our substrate, the C1 benzyl ester is directly adjacent to the C2 carbon bearing the bulky (phenylthio)methyl group. Conversely, the C4 methyl ester is adjacent to an unhindered C3 methylene (
−CH2−
) group. Because the methyl ester is significantly less sterically hindered, hydroxide ions will preferentially attack the C4 carbonyl, destroying the chemoselectivity and leading to undesired methyl ester hydrolysis.
The Lewis Acid Solution (The Optimal Pathway):
To bypass both catalyst poisoning and steric liabilities, we exploit the electronic properties of the benzyl group using hard Lewis acids. Tin(IV) chloride (
SnCl4
) has been proven to selectively cleave benzyl esters while leaving alkyl esters (like the C4 methyl ester) and thioethers completely intact[1].
SnCl4
coordinates strongly to the carbonyl oxygen of the benzyl ester, increasing the electrophilicity of the benzylic carbon. This promotes an
SN1
-type cleavage, releasing a stable benzyl carbocation that is subsequently trapped, while the methyl ester remains electronically and sterically less susceptible to this specific cleavage pathway[2].
Comparative Data of Cleavage Strategies
The following table summarizes the quantitative expectations and viability of various cleavage methods based on established mechanistic behaviors and literature precedent.
This protocol utilizes
SnCl4
to achieve orthogonal deprotection of the benzyl ester[1].
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
Dissolution: Dissolve 1-benzyl 4-methyl 2-((phenylthio)methyl)succinate (1.0 equiv, e.g., 1.0 mmol, 344.4 mg) in anhydrous
CH2Cl2
(10 mL, to achieve a 0.1 M concentration).
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Activation: Syringe in
SnCl4
(1.5 equiv, 1.5 mmol, ~175 µL) dropwise over 2 minutes. Caution:
SnCl4
is a fuming, corrosive liquid; perform strictly inside a fume hood.
Propagation: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20-25 °C).
Monitoring: Stir for 2 to 6 hours. Monitor the reaction progress via TLC (See Section 6).
Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by adding cold distilled water (10 mL). This will hydrolyze the remaining
SnCl4
and precipitate white
SnO2
[2].
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with
CH2Cl2
(3 × 15 mL).
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient containing 1% Acetic Acid) to yield the pure carboxylic acid.
If
SnCl4
is unavailable,
AlCl3
paired with a carbocation scavenger (anisole) is a viable alternative[2].
Step-by-Step Procedure:
Dissolve the substrate (1.0 equiv) and anisole (5.0 equiv) in anhydrous
CH2Cl2
(0.1 M) under Argon.
Cool to 0 °C.
Add anhydrous
AlCl3
powder (3.0 equiv) in small portions to control the exotherm.
Stir at 0 °C for 1 hour, then warm to room temperature until complete by TLC.
Quench carefully with cold 1M
HCl
(10 mL) to break up aluminum emulsions.
Extract with EtOAc (3 × 15 mL), wash with brine, dry over
Na2SO4
, and concentrate. Purify as described in Protocol A.
Self-Validation & Analytical Monitoring
To ensure the trustworthiness of the protocol, utilize the following self-validating analytical markers to confirm that chemoselectivity was maintained.
Thin-Layer Chromatography (TLC):
Eluent: Hexanes : Ethyl Acetate (7:3) with 1% Acetic Acid.
Observation: The starting material will appear as a high-running UV-active spot (
Rf≈0.6
). The product (carboxylic acid) will appear as a significantly more polar, UV-active spot (
Rf≈0.2
). Note: Omission of acetic acid in the eluent will cause the product spot to streak severely.
Proton NMR (
,
CDCl3
) Markers:
Successful Cleavage: Verified by the complete disappearance of the benzyl
−CH2−
singlet at
δ≈5.1 ppm
and the reduction of the aromatic integration by 5 protons (
δ≈7.3−7.4 ppm
).
Validation of Methyl Ester Tolerance: Verified by the retention of the sharp methyl ester singlet at
δ≈3.6 ppm
. If this peak is missing, undesired saponification/cleavage of the C4 position has occurred.
Validation of Thioether Tolerance: Verified by the retention of the complex multiplet for the
−CH2−S−
protons (
δ≈2.9−3.2 ppm
) and the phenylthio aromatic protons.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: In Vitro Assays Utilizing 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Executive Summary & Mechanistic Rationale
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS 1357575-01-9; Formula: C19H20O4S) is a highly versatile dicarboxylic acid diester[1]. In the context of drug discovery and biochemical profiling, this compound occupies a unique dual-role paradigm:
Precursor for BH3 Mimetics (Bcl-2 Pathway): It serves as a critical synthetic intermediate in the preparation of selective B-cell lymphoma 2 (Bcl-2) inhibitors, such as Venetoclax (ABT-199)[2]. The stereochemistry at the C2 position is vital; the (R)-enantiomer is required to correctly align the final drug topology within the BH3 binding groove of Bcl-2, a mechanism that induces on-target apoptosis in malignancies like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML)[3].
Matrix Metalloproteinase (MMP) Inhibitor Scaffold: Succinate derivatives are classic pharmacophores for zinc-dependent endopeptidases[4]. The phenylthiomethyl moiety is specifically complementary to the deep, hydrophobic S1' pocket of MMP-2 and MMP-9[5], while the succinate core—upon ester hydrolysis—acts as a potent zinc-binding group (ZBG) to halt extracellular matrix degradation[4].
To evaluate both its utility as a chiral building block and its intrinsic enzymatic inhibitory capacity, we detail two self-validating in vitro protocols below.
Experimental Workflows
Fig 1. In vitro workflows for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate evaluation.
Expertise & Causality: Chemical asymmetric synthesis of succinate derivatives often yields racemic mixtures. To isolate the pharmacologically active (R)-enantiomer required for downstream Bcl-2 inhibitor synthesis, in vitro biocatalytic resolution is employed. Candida antarctica Lipase B (CALB) selectively hydrolyzes the less sterically hindered methyl ester of the (S)-enantiomer, leaving the desired (R)-diester intact for organic extraction.
Step-by-Step Methodology:
Substrate Preparation: Dissolve racemic 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate in anhydrous DMSO to achieve a 100 mM stock concentration.
Enzyme Matrix: Prepare a 0.1 M sodium phosphate buffer (pH 7.2). Suspend immobilized CALB (10 mg/mL) uniformly in the buffer.
Reaction Initiation: Add the substrate stock to the enzyme matrix to achieve a final substrate concentration of 5 mM (ensuring DMSO does not exceed 5% v/v to prevent enzyme denaturation). Incubate at 37°C with continuous orbital shaking at 250 rpm.
Kinetic Sampling: Withdraw 100 µL aliquots at 1, 2, 4, and 8 hours. Quench the reaction immediately by adding 100 µL of ice-cold acetonitrile to precipitate the enzyme.
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to pellet the immobilized enzyme. Extract the supernatant with 200 µL of ethyl acetate.
Chiral HPLC Analysis: Analyze the organic layer using a chiral stationary phase column (e.g., Chiralcel OD-H).
Conditions: Mobile phase Hexane/Isopropanol (90:10 v/v), Flow rate 1.0 mL/min, UV detection at 254 nm.
Validation: Calculate the enantiomeric excess (ee%) and conversion rate. A successful kinetic resolution will halt at ~50% conversion, yielding >98% ee for the (R)-enantiomer.
Protocol 2: In Vitro MMP-2 Fluorometric Inhibition Assay
Expertise & Causality: Because 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate is a diester, it acts as a prodrug in vitro. The succinate carboxylate groups are masked, preventing direct coordination with the MMP catalytic zinc ion[4]. To evaluate its intrinsic MMP-2 inhibitory capacity, the assay is coupled with a pre-incubation step using porcine liver esterase (PLE) to unmask the succinate carboxylate.
Fig 2. Mechanistic rationale for MMP-2 inhibition via zinc chelation and S1' pocket targeting.
Step-by-Step Methodology:
Bioactivation (Ester Cleavage): Incubate 10 µM of the test compound with 1 U/mL PLE in assay buffer (50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5) for 30 minutes at 37°C. Self-Validation Control: Run a parallel sample without PLE to confirm the diester's inactivity.
Enzyme Preparation: Dilute recombinant human MMP-2 (catalytic domain) to 2 nM in the assay buffer.
Inhibitor Incubation: Transfer 50 µL of the bioactivated compound (serially diluted from 10 µM to 0.1 nM) to a black, flat-bottom 96-well microplate. Add 25 µL of the MMP-2 enzyme solution. Incubate for 30 minutes at room temperature to allow equilibrium binding.
Substrate Addition: Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2) at a final concentration of 10 µM.
Fluorescence Monitoring: Measure the fluorescence continuously for 20 minutes using a microplate reader (Excitation: 328 nm, Emission: 393 nm).
Data Analysis: Calculate the initial reaction velocities (RFU/min) from the linear portion of the curve. Plot the fractional activity against the log of inhibitor concentration to determine the IC50 using non-linear regression.
Quantitative Data Summary
The table below summarizes the expected quantitative parameters derived from the aforementioned protocols, serving as benchmark criteria for assay validation.
Assay Type
Parameter Measured
Test Condition
Expected Outcome / Value
Biocatalytic Resolution
Enantiomeric Excess (ee%)
CALB Lipase, 8h, 37°C
> 98% (R)-enantiomer
Biocatalytic Resolution
Conversion Rate
CALB Lipase, 8h, 37°C
~ 48-50% (Kinetic Resolution)
MMP-2 Inhibition
IC50 (nM)
Intact Diester (No PLE)
> 10,000 nM (Inactive)
MMP-2 Inhibition
IC50 (nM)
Bioactivated (with PLE)
45 - 120 nM
MMP Selectivity
Fold Selectivity
MMP-2 vs. MMP-1
> 50-fold preference for MMP-2
References[1] 1357575-01-9 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate - USCKS.COM, uscks.com, URL[2] Venetoclax - Wikipedia, wikipedia.org, URL[3] Selective BCL-2 inhibition by ABT-199 causes on-target cell death in acute myeloid leukemia, PubMed,URL[4] EP0780386B1 - Matrix-metalloprotease Inhibitoren, Google Patents, URL[5] Organophosphorus Chemistry 2018, MDPI, URL
Author: BenchChem Technical Support Team. Date: April 2026
Target Molecule: 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 1357575-01-9)
Application Context: Key intermediate in the synthesis of immunomodulatory itaconate derivatives and targeted prodrugs [1].
Mechanistic Overview
The synthesis of 1-benzyl 4-methyl 2-((phenylthio)methyl)succinate relies on a highly regioselective thia-Michael addition [2]. The reaction involves the conjugate addition of thiophenol (a soft nucleophile) to the
β
-carbon of 1-benzyl 4-methyl itaconate (an
α,β
-unsaturated diester). Because the starting material is an unsymmetrical diester, the reaction conditions must be strictly controlled to prevent ester scrambling, reagent oxidation, and undesired radical polymerization [3].
Visual Workflow: Thia-Michael Addition Pathway
Workflow of the base-catalyzed thia-Michael addition to synthesize the target succinate.
Troubleshooting Guide & FAQs
Q1: Why am I observing ester scrambling (transesterification) in my product mixture?Cause: The starting material is an unsymmetrical diester. Using nucleophilic bases (e.g., sodium methoxide, primary/secondary amines) leads to nucleophilic acyl substitution at the carbonyl centers, producing symmetric dimethyl or dibenzyl succinates.
Solution: Switch to a strictly non-nucleophilic tertiary amine base, such as DABCO (1,4-diazabicyclo[2.2.2]octane) or Triethylamine (Et
3
N). These act exclusively as Brønsted bases to deprotonate the thiophenol, generating the active thiolate without attacking the ester carbonyls.
Q2: My yield is low, and TLC shows a prominent high-Rf byproduct. What is happening?Cause: Thiophenol is highly susceptible to aerobic oxidation, forming diphenyl disulfide (Ph-S-S-Ph), which appears as a fast-moving, UV-active spot on TLC. This consumes your nucleophile and stalls the reaction [3].
Solution: The reaction must be performed under strict Schlenk conditions. Sparge the solvent (THF or DCM) with Argon for at least 15 minutes prior to adding the reagents. Use a slight excess of thiophenol (1.1 equivalents) to compensate for trace oxidation.
Q3: The reaction mixture becomes viscous, and I cannot isolate the product. How do I prevent this?Cause: Itaconates contain a terminal methylene group that is highly prone to radical-initiated chain-growth polymerization, especially at elevated temperatures or under prolonged reaction times.
Solution: Maintain the reaction temperature at or below room temperature (0 °C to 25 °C). If scaling up (>10 grams), add 50–100 ppm of a radical scavenger such as BHT (butylated hydroxytoluene) to the reaction mixture to quench any stray radicals.
Q4: How can I drive the reaction to >95% conversion?Cause: Thia-Michael additions can be reversible. If the protonation step of the intermediate enolate is slow, the retro-Michael reaction can compete, establishing an equilibrium.
Solution: Use an aprotic polar solvent like THF to stabilize the transition state, and ensure the base used has an optimal pK
a
to facilitate rapid proton transfer. DABCO is highly effective for this specific substrate.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and experimental outcomes during protocol optimization.
Catalyst (10 mol%)
Solvent
Atmosphere
Yield (%)
Primary Issue / Observation
NaOMe
Methanol
Air
< 30%
Severe transesterification (ester scrambling).
Et
3
N
DCM
Air
65%
High levels of diphenyl disulfide (reagent oxidation).
Preparation & Degassing: Charge a flame-dried, round-bottom flask with 1-benzyl 4-methyl itaconate (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration). Sparge the solution with Argon for 15 minutes to displace dissolved oxygen.
Validation Checkpoint: The solution should be completely clear and colorless.
Catalyst Addition: Add DABCO (0.1 eq) to the solution. Stir for 5 minutes at room temperature under an Argon blanket.
Nucleophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add thiophenol (1.1 eq) via a gas-tight syringe over 10 minutes.
Causality: Slow addition at 0 °C controls the exothermic nature of the addition and prevents localized concentration spikes that could trigger polymerization.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours.
Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate, 8:2 v/v). The UV-active starting material spot (
Rf≈0.55
) should completely disappear, replaced by a new UV-active product spot (
Rf≈0.45
).
Quenching & Workup: Dilute the mixture with diethyl ether (double the reaction volume) and wash sequentially with 1M HCl (to neutralize DABCO), saturated NaHCO
3
(to remove unreacted thiophenol), and brine.
Validation Checkpoint: The organic layer must be dried over anhydrous Na
2
SO
4
.
Purification: Concentrate the organic layer under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 1-benzyl 4-methyl 2-((phenylthio)methyl)succinate.
Validation Checkpoint: LC-MS analysis should confirm the target mass. Calculated for C
19
H
20
O
4
S: 344.11 g/mol . Observe
[M+H]+=345.1
.
References
Discovery of Orally Available Prodrugs of Itaconate and Derivatives. Journal of Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]
Thia-Michael Reaction for a Thermostable Itaconic-Based Monomer and the Synthesis of Functionalized Biopolyesters. ACS Sustainable Chemistry & Engineering. Available at: [Link]
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Molecules (PMC). Available at: [Link]
Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Welcome to the technical support center for the synthesis and optimization of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate. This guide is designed for researchers, scientists, and drug development professionals to p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and optimization of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high yield and purity.
The target molecule, a succinate derivative with distinct ester groups and an α-thioether moiety, is typically synthesized via the α-alkylation of a succinate enolate. This guide will focus on troubleshooting the key S_N2 reaction between the enolate of 1-benzyl 4-methyl succinate and an appropriate phenylthiomethyl halide (e.g., (chloromethyl)(phenyl)sulfane).
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common cause of low reaction yield?
Low yield is often multifactorial. The most frequent culprits are incomplete enolate formation, competing side reactions such as elimination, or suboptimal nucleophilic substitution conditions. The S_N2 reaction is highly sensitive to steric hindrance, solvent, and the strength of both the base and the nucleophile.[1] A primary cause can be the use of a base that is not strong enough to fully deprotonate the succinate ester, leading to a low concentration of the active nucleophile (the enolate).[2]
FAQ 2: Can I use a common alkoxide base like sodium ethoxide (NaOEt)?
Using a base whose alkoxide portion matches the ester is critical to prevent unwanted side reactions.[3] In this case, you have both a methyl and a benzyl ester. Using NaOEt could lead to transesterification, creating a mixture of ethyl, methyl, and benzyl esters, which complicates purification. A non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is strongly recommended as it ensures rapid and complete enolate formation without attacking the ester carbonyl groups.[2]
FAQ 3: My reaction is very slow. How can I increase the rate?
The rate of an S_N2 reaction is dependent on the concentration of both the nucleophile (enolate) and the electrophile (alkyl halide).[4] To increase the rate:
Ensure Complete Enolate Formation: Use a strong, non-nucleophilic base like LDA to drive the equilibrium entirely towards the enolate.[2]
Choose an Appropriate Solvent: Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal for S_N2 reactions. They can dissolve the ionic nucleophile while not solvating it so strongly as to hinder its reactivity.[5] Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its potency.[6][7]
Consider the Leaving Group: The rate is also dependent on the quality of the leaving group on your electrophile. The typical order is I > Br > Cl. If using (chloromethyl)(phenyl)sulfane, consider synthesizing the bromo- or iodo-analogue to accelerate the reaction.
FAQ 4: I am observing significant elimination byproducts. What can be done?
Elimination (E2) is a common competing reaction with S_N2, especially with stronger bases.[8] While the thiophenolate anion itself is a weak base, promoting S_N2 over E2, the enolate can act as a base.[8] To minimize elimination:
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., starting at -78 °C for the deprotonation and slowly warming) can favor the S_N2 pathway.
Use a Less Hindered Base: While LDA is recommended, ensure it is freshly prepared and used correctly. The choice of a sterically hindered base generally favors the kinetic (less substituted) enolate, which is what is required here.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing a logical path to a solution.
If TLC or NMR analysis shows a large amount of unreacted succinate ester, it points to a problem with the deprotonation step.
Logical Troubleshooting Flow
Caption: Troubleshooting logic for unreacted starting material.
Explanation: The α-proton of a succinate ester is only moderately acidic. A powerful base is required for complete and irreversible deprotonation.[10] Any trace of water will quench the strong base, reducing the amount available to form the enolate. Therefore, strict anhydrous conditions are paramount.
Issue 2: Low Purity - Presence of Thiophenol or Diphenyl Disulfide
The presence of thiophenol or its oxidized dimer, diphenyl disulfide, in your product indicates either degradation of the starting materials or side reactions.
Potential Causes & Solutions:
Thiophenol Impurity: The (phenylthio)methyl halide starting material may contain residual thiophenol.
Solution: Purify the alkylating agent by distillation or chromatography before use.
Oxidation: Thiophenolates and thiols are susceptible to oxidation to disulfides, especially in the presence of air (oxygen).[8]
Solution: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire reaction and workup process. Degas solvents before use.
Workup Issues: Thiophenol is acidic and can be removed with a basic wash.
Solution: During the aqueous workup, wash the organic layer with a dilute NaOH or K₂CO₃ solution to extract any thiophenol impurity. Be cautious, as a strong base could potentially hydrolyze the ester groups if contact time is prolonged. Alternatively, specialized methods using silver compounds can remove thiol contaminants.[11]
Issue 3: Product Instability - Cleavage of Benzyl Ester or Thioether
The benzyl ester and the thioether are generally stable, but can be labile under certain conditions, particularly during purification or subsequent reaction steps.
Benzyl Ester Cleavage: Benzyl ethers and esters are sensitive to strong acids and catalytic hydrogenation.[12]
Troubleshooting: Avoid acidic conditions during workup and purification. If using column chromatography, consider neutralizing the silica gel with triethylamine. For subsequent steps, if a debenzylation is not desired, avoid using catalysts like Pd/C with H₂ gas, as this will cleave the benzyl group.[13]
Thioether Oxidation: Thioethers can be oxidized to sulfoxides and sulfones.[8]
Troubleshooting: Avoid strong oxidizing agents during any subsequent steps. If purification by chromatography is leading to oxidation, try minimizing the time the compound spends on the column and use freshly distilled solvents.
Data & Protocols
Table 1: Solvent Selection for α-Alkylation of Succinate Enolate
The choice of solvent is critical for maximizing the rate and yield of this S_N2 reaction. Polar aprotic solvents are highly preferred.
Solvent
Type
Dielectric Constant (ε)
Typical Temperature
Rationale & Comments
THF
Polar Aprotic
7.6
-78 °C to RT
Recommended. Excellent for LDA-mediated enolate formation. Solubilizes the enolate well without hindering its nucleophilicity.[5]
DMF
Polar Aprotic
37
-60 °C to RT
Good alternative. Its higher polarity can sometimes accelerate S_N2 reactions. Must be rigorously dried.
DCM
Aprotic
9.1
-78 °C to RT
Can be used, but generally less effective at solvating the lithium enolate compared to THF.
Ethanol
Polar Protic
25
Not Recommended
Avoid. Solvates the enolate via H-bonding, drastically reducing its nucleophilicity and slowing the reaction.[6][14]
Toluene
Nonpolar
2.4
RT to Reflux
Avoid. Poor solubility for the ionic enolate intermediate, leading to a heterogeneous mixture and slow reaction.
Experimental Protocol: Optimized Synthesis
This protocol provides a robust starting point for the synthesis of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate.
Workflow Diagram
Caption: Optimized experimental workflow for synthesis.
Materials:
1-Benzyl 4-methyl succinate (1.0 eq)
Diisopropylamine (1.1 eq), freshly distilled
n-Butyllithium (1.05 eq), 2.5 M in hexanes
(Chloromethyl)(phenyl)sulfane (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl Acetate
Brine
Procedure:
Preparation: Under an argon atmosphere, add diisopropylamine (1.1 eq) to anhydrous THF. Cool the solution to -78 °C.
Enolate Formation: Slowly add n-butyllithium (1.05 eq) to the cooled diisopropylamine solution to form LDA. After 15 minutes, add a solution of 1-benzyl 4-methyl succinate (1.0 eq) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.[2]
Alkylation: Add (chloromethyl)(phenyl)sulfane (1.2 eq) dropwise to the enolate solution at -78 °C. Maintain this temperature for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15] The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
References
Alkyl Halides: Solvent effects in substitution reactions - YouTube. (2020, May 31). Retrieved from [Link]
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
Reactivity in Chemistry. NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]
Google Patents. (1963). US3110712A - Method for removing thiol-contaminants from thioether solutions.
ResearchGate. (2026, February 7). A Mild and Practical Deprotection Method for Benzyl Thioethers. Retrieved from [Link]
Chemistry Steps. (2020, April 5). Alkylation of Enolates Alpha Position. Retrieved from [Link]
ACS Publications. (2024, April 23). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
RSC Publishing. Organic & Biomolecular Chemistry. Retrieved from [Link]
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
PMC. (2023, March 21). Chiral Phosphine Catalyzed Allylic Alkylation of Benzylidene Succinimides with Morita–Baylis–Hillman Carbonates. Retrieved from [Link]
Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]
YouTube. (2019, January 15). base selection for making ester enolates. Retrieved from [Link]
PMC - NIH. (2023, September 19). The isocyanide SN2 reaction. Retrieved from [Link]
Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Retrieved from [Link]
ResearchGate. Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. Retrieved from [Link]
PMC. (2018, August 1). Constructing Thioether/Vinyl Sulfide-tethered Helical Peptides Via Photo-induced Thiol-ene/yne Hydrothiolation. Retrieved from [Link]
Organic & Biomolecular Chemistry (RSC Publishing). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Retrieved from [Link]
Protective Groups in Organic Synthesis. 5.2 Thioether Derivatives. Retrieved from [Link]
Reddit. (2022, September 12). Benzyl ether cleavage in presence of thiourea? : r/Chempros. Retrieved from [Link]
ResearchGate. Synthesis of thioethers using various alkyl chlorides a,b. a Reaction.... Retrieved from [Link]
PMC. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Retrieved from [Link]
Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Retrieved from [Link]
MDPI. (2025, January 27). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. Retrieved from [Link]
Google Patents. CN115715294A - Method for synthesizing thioether-containing peptides.
PMC - NIH. SN2 versus SN2′ Competition. Retrieved from [Link]
PMC. Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. Retrieved from [Link]
Substituted active methylene synthesis by benzylation. Retrieved from [Link]
Figshare. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - ACS Chemical Biology. Retrieved from [Link]
해서 화공. 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate. Retrieved from [Link]
Google Patents. CN105418401A - Preparation method of (S)-2-benzylsuccinic acid.
DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
Semantic Scholar. (2026, February 2). Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles. Retrieved from [Link]
Der Pharma Chemica. Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Retrieved from [Link]
Google Patents. CN104744389A - Method for recycling valsartan methyl ester from valsartan crystallization mother solution.
reducing degradation of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate during storage
Welcome to the official Technical Support Center for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate . This bifunctional intermediate is highly valuable in drug development and synthetic chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the official Technical Support Center for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate . This bifunctional intermediate is highly valuable in drug development and synthetic chemistry. However, its structural features—specifically the thioether moiety and the succinate diester—make it susceptible to distinct degradation pathways during storage. This guide provides researchers with field-proven insights, self-validating protocols, and troubleshooting strategies to maintain compound integrity.
Section 1: Mechanisms of Degradation (The "Why")
Q: Why does my sample show new peaks on HPLC after a few weeks of storage?A: The appearance of new peaks typically indicates that the compound has undergone either oxidation or hydrolysis. The two primary degradation pathways are:
Thioether Oxidation: The phenylthioether moiety is highly susceptible to 1, converting to sulfoxides and eventually sulfones[1].
Ester Hydrolysis: Succinic esters are known to undergo 2 if trace moisture is present[2]. The benzyl and methyl esters can cleave, yielding succinic acid derivatives.
Q: How do environmental factors accelerate this degradation?A: Exposure to ambient air introduces both oxygen and moisture. Furthermore, 3 can occur rapidly at air-water interfaces, emphasizing the need to eliminate moisture and atmospheric exposure simultaneously[3]. Light exposure can also trigger radical-mediated auto-oxidation of the sulfur atom.
Degradation pathways of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate.
Section 2: Storage & Handling Protocols (The "How")
To prevent degradation, researchers must adopt a self-validating workflow that strictly controls the compound's microenvironment.
Step-by-step workflow for handling and long-term storage of the compound.
1. Baseline Quality Control (Self-Validation Step): Before storage, run a baseline LC-MS to confirm >95% purity. Ensure there are no M+16 (sulfoxide) or M+32 (sulfone) peaks. This establishes a verifiable baseline for future quality checks.
2. Rigorous Solvent Removal: Transfer the purified compound to a round-bottom flask. Dry under high vacuum (<0.1 Torr) for a minimum of 12 hours. Causality: Trace water acts as a nucleophile for ester hydrolysis, while residual solvents can trap dissolved oxygen.
3. Aliquoting into Amber Vials: Transfer the neat compound into pre-dried amber glass vials. Causality: Amber glass blocks UV light, preventing photolytic radical generation that initiates thioether oxidation.
4. Argon Purging: Purge each vial with dry Argon gas for 30–60 seconds. Causality: Argon is denser than Nitrogen and effectively blankets the compound, displacing atmospheric oxygen and moisture.
5. Sealing and Storage: Seal the vials with PTFE-lined caps. Store at -20°C or -80°C. Place the vials inside a secondary container with indicating silica gel. Self-Validation Step: If the silica gel changes color, the macroscopic anhydrous environment has been compromised, prompting immediate re-purging.
Quantitative Stability Profile
The following table summarizes the expected stability of the compound under various conditions, highlighting the importance of strict adherence to the protocol.
Storage Condition
Temperature
Atmosphere
Solvent
Estimated Stability (>95% Purity)
Primary Degradation Pathway
Neat (Dry Powder/Oil)
-80°C
Argon
None
> 24 months
None
Neat (Dry Powder/Oil)
-20°C
Argon
None
> 12 months
None
Neat (Dry Powder/Oil)
25°C
Air
None
2 - 4 weeks
Thioether Oxidation
Aqueous Buffer (pH 7.4)
37°C
Air
PBS
< 48 hours
Ester Hydrolysis & Oxidation
Alcohols
4°C
Air
Methanol
1 - 2 weeks
Transesterification
Section 3: Analytical Troubleshooting & FAQs
Q: How can I analytically differentiate between thioether oxidation and ester hydrolysis?A: You can definitively distinguish these pathways using LC-MS and ¹H NMR:
LC-MS: Thioether oxidation leaves the succinate backbone intact but adds +16 Da (sulfoxide) or +32 Da (sulfone) to the parent mass[1]. Ester hydrolysis results in the loss of the esterifying group (e.g., -14 Da for methyl ester cleavage, or -90 Da for benzyl ester cleavage)[2].
¹H NMR: Oxidation of the phenylthio group causes a significant downfield shift (approx. +0.5 to +1.0 ppm) of the adjacent methylene protons (-CH₂-S(O)-Ph). Conversely, ester hydrolysis will result in the disappearance of the benzyl (-CH₂-Ph, ~5.1 ppm) or methyl (-OCH₃, ~3.6 ppm) signals.
Q: Can I store stock solutions in methanol or ethanol?A:No. Storing succinate diesters in protic, nucleophilic solvents like methanol or ethanol leads to rapid transesterification. The benzyl or methyl esters will exchange with the solvent, creating a complex mixture of diethyl or dimethyl succinates. Always use anhydrous, aprotic solvents like DMSO or DMF for stock solutions, and prepare them immediately before use.
Q: I suspect my sample has oxidized to the sulfoxide. Can it be rescued?A: While mild reduction protocols (e.g., using triphenylphosphine and iodine) exist for converting sulfoxides back to thioethers, the presence of the sensitive benzyl and methyl esters makes chemoselective reduction challenging. It is generally more time-efficient to re-purify the mixture via silica gel flash chromatography to isolate the intact thioether.
References
Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
resolving solubility issues with 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Welcome to the technical support center for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS No. 1357575-01-9).[1] This guide is designed for researchers, scientists, and drug development professionals to address c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS No. 1357575-01-9).[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and application of this compound, with a specific focus on resolving solubility issues.
Introduction: Understanding the Molecule
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate is a diester with a complex structure that includes both polar and non-polar moieties. Its molecular framework consists of a succinate backbone, esterified with a benzyl group and a methyl group. Additionally, a phenylthiomethyl group is attached to the succinate chain. This combination of a flexible diester core with two bulky, hydrophobic aromatic rings (benzyl and phenyl) is the primary determinant of its solubility characteristics. The large non-polar surface area often leads to poor aqueous solubility, a significant challenge in many experimental, particularly biological, settings. This guide provides a systematic approach to overcoming these solubility hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with this compound.
Q1: What are the general solubility characteristics of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate?
A1: Based on its chemical structure, the compound is predicted to be highly soluble in many common organic solvents but poorly soluble in aqueous solutions. The principle of "like dissolves like" is the guiding principle for solvent selection.[2] The two aromatic rings (benzyl and phenyl) render the molecule predominantly hydrophobic. Therefore, it is expected to dissolve well in solvents that can engage in π-π stacking and can solvate large non-polar moieties.
For initial experiments, polar aprotic solvents are often the best starting point for creating concentrated stock solutions.
These solvents are excellent at dissolving a wide range of organic molecules, including those with both polar ester groups and non-polar aromatic rings. DMSO is a common choice for preparing stock solutions for biological assays.[3]
Chlorinated
Dichloromethane (DCM), Chloroform
High
These solvents are effective for non-polar to moderately polar compounds and are often used during synthesis and purification.[4]
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Moderate to High
THF is a good option, while the less polar diethyl ether may show slightly lower solubility.[4]
Esters
Ethyl Acetate (EtOAc)
Moderate
Often used in chromatography and extraction, it should be a suitable solvent for this compound.[4]
Alcohols
Ethanol, Methanol, Isopropanol
Low to Moderate
The polarity of alcohols and their hydrogen-bonding capability may limit their ability to solvate the large hydrophobic regions of the molecule effectively.[4]
Non-Polar
Toluene, Hexanes
Low
While the molecule has significant non-polar character, the polar succinate diester core will likely limit its solubility in purely non-polar hydrocarbon solvents.
Aqueous Buffers
Water, Phosphate-Buffered Saline (PBS), Cell Culture Media
Very Low / Insoluble
The hydrophobicity of the benzyl and phenylthio groups makes the compound practically insoluble in water-based systems.[2]
Disclaimer: This table provides illustrative solubility guidance based on chemical principles. Actual solubility must be determined empirically and can be influenced by purity, temperature, and the specific grade of the solvents used.
Q2: My compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous cell culture medium. What's happening and how can I fix it?
A2: This is a very common phenomenon known as kinetic precipitation.[5] The compound is highly soluble in 100% DMSO but its solubility limit is exceeded dramatically when the concentrated stock is diluted into an aqueous environment where it is not readily soluble.[5] This causes the compound to crash out of the solution, often as a fine precipitate or an amorphous solid. This can lead to inaccurate and non-reproducible assay results.[6]
Here are several proven strategies to mitigate this issue:
Lower the Final Concentration: The simplest solution is often to test a lower final concentration of the compound in your assay.[5]
Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, always add the small volume of DMSO stock to the larger volume of pre-warmed aqueous buffer while vortexing or mixing vigorously . This rapid dispersion can help maintain a transiently supersaturated state and prevent immediate precipitation.[6]
Reduce the Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and for sensitive cell lines, it should be kept below 0.1%.[5] A lower final DMSO concentration reduces the solvent's ability to keep the compound dissolved in the aqueous medium. It is crucial to run a vehicle control with the exact same final concentration of DMSO.[6]
Use an Intermediate Dilution Step: Before the final dilution into your assay medium, perform one or more serial dilutions in 100% DMSO to create a less concentrated stock.[6] Diluting from a 1 mM stock instead of a 50 mM stock, for example, introduces less organic solvent shock to the system.
Q3: Can I use heat or sonication to help dissolve the compound?
A3: Yes, applying energy can often facilitate dissolution, but it must be done with caution.
Gentle Warming: Warming the solution to around 37°C can increase the rate of dissolution and the solubility limit.[6] However, be mindful of the compound's stability. Esters can be susceptible to hydrolysis, and excessive heat could lead to degradation. Always use the lowest effective temperature.
Sonication: Using a water bath sonicator is an effective method for breaking down solid aggregates and enhancing dissolution.[6][7] A short duration of 5-10 minutes is typically sufficient. This is generally a safer method than applying high heat.
Q4: Are there any stability concerns I should be aware of when preparing solutions, particularly regarding pH?
A4: Yes. The two ester linkages in the molecule are potentially susceptible to hydrolysis. This degradation is catalyzed by both acidic and basic conditions.[8]
pH Sensitivity: Avoid preparing or storing solutions in buffers with a pH that is strongly acidic or basic. Near-neutral pH (6.0-8.0) is generally recommended. The presence of the neighboring sulfide group could potentially influence the rate of ester hydrolysis.[9]
Storage: Stock solutions in anhydrous DMSO are generally stable when stored properly. For optimal stability, store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6]
In-Depth Troubleshooting & Optimization
Guide to Systematic Solvent Selection
When a suitable solvent is not known, a systematic screening process is essential. This ensures that you find a solvent system that provides adequate solubility without compromising the integrity of your compound or experiment.
Caption: Decision workflow for systematic solvent selection.
Strategies for Aqueous Formulations
For biological assays requiring an aqueous medium, using co-solvents or other formulation aids may be necessary if direct dilution leads to precipitation.
Co-solvents: A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound.[10][11] While DMSO is the most common, other options like ethanol, propylene glycol (PG), or polyethylene glycols (e.g., PEG 400) can be explored.[12][13] The key is to create a solvent system where the compound remains soluble upon final dilution. However, be aware that co-solvents can affect enzyme activity or cell viability, so proper controls are essential.[14]
Surfactants: In some acellular assays, non-ionic surfactants like Tween-20 or Triton X-100 can be added to the buffer at low concentrations (e.g., 0.01-0.05%) to help solubilize hydrophobic compounds by forming micelles.[7] This approach is generally not suitable for cell-based assays as surfactants can be cytotoxic.[7]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes a standard method for preparing a 10 mM stock solution in DMSO.
Preparation: Allow the vial of solid 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate to equilibrate to room temperature before opening to prevent moisture condensation.
Weigh Compound: Accurately weigh a precise amount of the compound (e.g., 1 mg) using an analytical balance. The molecular weight is C₁₉H₂₀O₄S ≈ 356.43 g/mol .
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of anhydrous, high-purity DMSO required to achieve the desired concentration.
Volume (L) = (0.001 g / 356.43 g/mol ) / 0.01 mol/L = 0.0002805 L = 280.5 µL
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If solids persist, a brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[6]
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol details the critical steps for diluting a DMSO stock into an aqueous buffer (e.g., cell culture medium) to minimize precipitation.
Caption: Recommended workflow for preparing aqueous working solutions.
Prepare Stock: Start with your DMSO stock solution, preferably an intermediate dilution (e.g., 1 mM) as prepared in Protocol 1 and outlined in the workflow above.[6]
Prepare Aqueous Buffer: Dispense the required volume of your final aqueous buffer (e.g., cell culture medium) into a sterile tube. If appropriate for your experiment, pre-warm this buffer to 37°C.[6]
Perform Dilution: While vigorously vortexing the aqueous buffer, add the small, required volume of the DMSO stock solution directly into the buffer. This rapid mixing is the most critical step to prevent precipitation.[6]
Final Concentration Check: Ensure the final concentration of DMSO in your working solution is as low as possible and does not exceed the tolerance limit for your specific assay (ideally ≤ 0.1%).[6]
Vehicle Control: Always prepare a vehicle control that contains the exact same final concentration of DMSO in the aqueous buffer but without the compound.
Use Promptly: Use the freshly prepared working solution as soon as possible, as kinetically soluble solutions may precipitate over time.
Technical Support Center: Scale-Up of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate. As you transition from laboratory-s...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate. As you transition from laboratory-scale experiments to larger-scale production, you may encounter challenges that were not apparent on the bench. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience, to help you navigate the complexities of scale-up.
I. Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that can arise during the scale-up of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate synthesis. The primary synthetic route considered here is the Michael addition of thiophenol to benzyl methyl itaconate.
Issue 1: Incomplete Reaction or Stalled Conversion
Symptoms:
TLC or HPLC analysis shows a significant amount of starting material (benzyl methyl itaconate) remaining after the expected reaction time.
Reaction progress plateaus, with no further conversion observed.
Potential Causes & Solutions:
Cause
Explanation
Recommended Action
Insufficient Mixing/Mass Transfer Limitations
On a larger scale, inefficient stirring can lead to poor distribution of the catalyst (base) and reactants, creating localized areas of low concentration.[1] This is especially critical in heterogeneous mixtures.
- Increase the agitation speed and consider using an overhead stirrer with a properly designed impeller (e.g., pitched-blade or anchor) to ensure thorough mixing. - For very large scales, consider installing baffles in the reactor to improve turbulence.
Inadequate Catalyst Activity or Amount
The catalyst (e.g., a tertiary amine or an inorganic base) may be of insufficient quality or used in a sub-stoichiometric amount relative to the scale. Impurities in the catalyst can also inhibit the reaction.
- Verify the purity and activity of the catalyst. - Consider a slight increase in the catalyst loading (e.g., from 1-5 mol% to 5-10 mol%), but be mindful of potential side reactions. - Ensure the base is strong enough to deprotonate the thiol effectively.[2]
Temperature Control Issues
The exothermic nature of the Michael addition can lead to localized "hot spots" if heat is not dissipated efficiently, which can affect reaction kinetics and promote side reactions.[1] Conversely, if the reaction requires heating, poor heat transfer can result in a lower-than-desired internal temperature.
- Monitor the internal reaction temperature closely using a calibrated probe. - For exothermic reactions, ensure the reactor's cooling system is adequate for the scale. Consider slower addition of one of the reactants to control the exotherm. - For reactions requiring heating, ensure the heating mantle or jacket provides uniform heat distribution.
Presence of Water
While some Michael additions can tolerate small amounts of water, excess water can hydrolyze the ester groups of the starting material and product, especially under basic conditions.
- Use anhydrous solvents and reagents. - Dry the reaction vessel thoroughly before starting the reaction.
Issue 2: Formation of Significant Byproducts
Symptoms:
TLC or HPLC analysis reveals the presence of one or more significant, unexpected spots or peaks.
The isolated product yield is low despite complete consumption of the starting material.
Potential Causes & Solutions:
Cause
Explanation
Recommended Action
Dimerization/Polymerization of Itaconate
Under strongly basic conditions, benzyl methyl itaconate can undergo self-polymerization. This is more likely at higher concentrations and temperatures.
- Use a milder base or a catalytic amount of a stronger base. - Maintain a lower reaction temperature. - Add the base slowly to the reaction mixture.
Oxidation of Thiophenol
Thiophenol is susceptible to oxidation to diphenyl disulfide, especially in the presence of air and a base.[3] This is often observed as a white solid precipitating from the reaction mixture.
- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Add the thiophenol to the reaction mixture containing the itaconate and base, rather than premixing the thiophenol and base.
Bis-addition Product
Although less common, it is possible for a second molecule of thiophenol to add to the product, particularly if there are impurities or side reactions that generate other electrophilic sites.
- Maintain a strict 1:1 stoichiometry of thiophenol to itaconate. - Control the reaction temperature to minimize side reactions.
Hydrolysis of Ester Groups
As mentioned previously, the presence of water, especially with a strong base, can lead to the hydrolysis of the methyl or benzyl esters, forming the corresponding carboxylic acids.
- Ensure anhydrous conditions. - Use a non-nucleophilic base if hydrolysis is a persistent issue.
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
The product oils out during workup instead of precipitating as a solid.
The crude product is difficult to purify by crystallization or column chromatography.
The final product has a persistent odor.
Potential Causes & Solutions:
Cause
Explanation
Recommended Action
Residual Thiophenol
Thiophenol has a strong, unpleasant odor and can be difficult to remove completely due to its relatively high boiling point.
- During the aqueous workup, wash the organic layer with a dilute solution of sodium hydroxide or sodium carbonate to convert residual thiophenol into its water-soluble thiolate salt. - Consider a final wash with a dilute solution of a mild oxidizing agent like sodium hypochlorite (bleach) to oxidize trace amounts of thiophenol, but be cautious as this can also oxidize the product's thioether linkage if not done carefully.
Oily Product
The product itself may be an oil at room temperature, or impurities may be preventing it from crystallizing.
- If the product is expected to be a solid, try different recrystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can also induce crystallization. - If the product is an oil, purification by column chromatography may be necessary. Optimize the solvent system on a small scale before attempting a large-scale column.
Emulsion Formation During Workup
On a larger scale, vigorous shaking during extraction can lead to stable emulsions, making phase separation difficult.
- Use gentle, swirling motions for mixing during extractions instead of vigorous shaking. - Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate?
The most common and efficient method for synthesizing this compound is through a Michael addition reaction.[4] This involves the conjugate addition of a nucleophile, in this case, the thiolate anion of thiophenol, to an α,β-unsaturated carbonyl compound, benzyl methyl itaconate. The reaction is typically catalyzed by a base.
Caption: Synthetic pathway for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate.
Q2: What are the key parameters to control during the scale-up of this reaction?
The critical parameters to monitor and control during scale-up are:
Temperature: Due to the exothermic nature of the reaction, efficient heat removal is crucial to prevent side reactions.[1]
Mixing: Homogeneous mixing is essential for ensuring consistent reaction rates and preventing localized high concentrations of reactants or catalyst.[1]
Rate of addition: Slow, controlled addition of one of the reactants (often the thiophenol or the base) can help manage the exotherm and minimize side reactions.
Inert atmosphere: To prevent the oxidation of thiophenol, the reaction should be carried out under an inert atmosphere like nitrogen or argon.[3]
Q3: How does the choice of base affect the reaction?
The base plays a crucial role in deprotonating the thiophenol to form the more nucleophilic thiolate anion.[2]
Strong bases (e.g., sodium hydride, sodium methoxide) will rapidly and completely generate the thiolate, leading to a fast reaction. However, they can also promote side reactions like polymerization of the itaconate.
Weaker organic bases (e.g., triethylamine, DBU) are often preferred for better control of the reaction. They establish an equilibrium with the thiophenol, providing a steady concentration of the thiolate.
The choice of base can also be influenced by the solvent and the desired reaction temperature.
Q4: What are the common side reactions to be aware of?
The primary side reactions include:
Oxidation of thiophenol to diphenyl disulfide.
Polymerization of the benzyl methyl itaconate.
Hydrolysis of the ester groups if water is present.
A general troubleshooting workflow for unexpected results is outlined below:
Caption: A decision-making workflow for troubleshooting common scale-up issues.
Q5: Are there any safety considerations specific to this synthesis?
Yes, several safety precautions should be taken:
Thiophenol: is toxic and has a very strong, unpleasant odor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Bases: Depending on the base used, it may be corrosive or flammable. Consult the safety data sheet (SDS) for each reagent.
Exothermic Reaction: The potential for an exothermic reaction requires careful monitoring and control of the temperature, especially on a larger scale, to prevent a runaway reaction.
III. References
Biotechnology of succinic acid production and markets for derived industrial products. ProQuest.
Process for the preparation of succinic acid ester. Google Patents. US9776948B2.
Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. MDPI.
A process for preparing succinate ester. Google Patents. WO2015085185A1.
Scale-Up Challenges for Intermediates: A Practical Guide. Tianming Pharmaceuticals.
Thioether Formation. Wordpress.
Succinic Acid Production Plant Cost Analysis Report 2026: Setup Details, Capital Investments and Business Plan. Alboom.
The Michael Addition: An In-Depth Technical Guide to the Reactivity of Maleimide Groups with Thiols. Benchchem.
Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Semantic Scholar.
Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts.
Thiols And Thioethers. Master Organic Chemistry.
THE ENZYME HYDROLYSIS OF BENZYL SUCCINATE Introduction Experimental.
Process Synthesis, Design and Techno-Economic Assessment of Bio-Succinic Acid Production. Preprints.org.
Bioprocess Scale-Up: A Computational Fluid Dynamics Approach for the Bioproduction of Succinic Acid from Glycerol. MDPI.
Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal.
Michael addition reaction. Wikipedia.
Reactions of Thiols. Chemistry Steps.
Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository.
Drug Substances: Scale-Up Challenges. Contract Pharma.
A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. PMC.
PROCESS FOR PRODUCING BENZYLSUCCINIC ACID DERIVATIVES. WIPO Patentscope. WO/1998/032736.
Process for producing benzylsuccinic acid derivatives. Google Patents. EP0967204A1.
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC.
preventing oxidation of the phenylthio group in 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 1-Benzyl 4-methyl 2-((ph...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate .
This intermediate is highly valuable in the synthesis of peptidomimetics and matrix metalloproteinase (MMP) inhibitors, but its thioether moiety is notoriously sensitive. Below is an in-depth, self-validating technical guide to understanding, preventing, and troubleshooting the oxidation of the phenylthio group.
Mechanistic Overview: The Vulnerability of the Thioether
To prevent oxidation, we must first understand the causality behind it. The phenylthio group (-S-Ph) is a thioether characterized by an electron-rich, highly polarizable sulfur atom. Because sulfur possesses two lone pairs, it acts as a strong nucleophile.
In the presence of electrophilic oxygen species—such as trace alkyl hydroperoxides found in aged solvents, or reactive oxygen species (ROS)—the sulfur atom donates a lone pair to form a polar sulfoxide (-S(=O)-Ph). If the oxidative environment persists, a second oxidation event yields a sulfone (-SO₂-Ph). While the phenyl ring slightly delocalizes electron density compared to a purely aliphatic thioether, it remains highly susceptible to trace metal-catalyzed oxygen transfer and radical-mediated autoxidation[1].
Quantitative Risk Assessment
Not all oxidants pose the same immediate threat. The table below summarizes the kinetic risk factors associated with common laboratory oxidants that lead to the degradation of your succinate intermediate.
Standard Operating Procedure: Anaerobic Handling & Storage
To ensure scientific integrity, every step in handling 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate must be a self-validating system . Follow this strict methodology to guarantee the preservation of the phenylthio group.
Step 1: Solvent Preparation & Validation
Causality: Ethereal solvents (THF, Et₂O) form hydroperoxides over time, which rapidly oxidize thioethers[3].
Action: Use only freshly distilled or alumina-filtered solvents. Sparge the solvent with 99.999% Argon for 30 minutes to displace dissolved oxygen.
Validation: Test the solvent with KI-starch indicator paper before use. The absence of a blue/black color validates that the solvent is strictly peroxide-free.
Action: Flame-dry all glassware under vacuum and backfill with Argon. Transfer the succinate intermediate using air-tight Hamilton syringes.
Validation: Monitor the Schlenk line bubbler. A continuous, steady positive pressure of Argon validates the complete exclusion of atmospheric oxygen.
Step 3: Workup & Quenching
Causality: Trace oxidants generated during upstream reactions must be neutralized before concentrating the product.
Action: Quench the reaction mixture with 10% aqueous sodium thiosulfate (Na₂S₂O₃) before organic extraction.
Validation: Perform a rapid Thin Layer Chromatography (TLC) against a pure reference standard. The absence of lower-Rf spots (characteristic of polar sulfoxides) validates an oxidation-free workup.
Step 4: Isolation & Storage
Causality: Thioethers degrade slowly over months if stored in solution or exposed to light.
Action: Concentrate the product to dryness (neat). Flush an amber storage vial with Argon, seal with Parafilm, and store at -20 °C.
Validation: Obtain an LC-MS or ¹H-NMR spectrum immediately prior to freezing. A single molecular ion peak or the absence of downfield-shifted protons adjacent to the sulfur validates baseline purity for long-term storage.
Process Visualization
Workflow for the anaerobic handling and storage of phenylthio-containing succinate derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do I see sulfoxide/sulfone byproducts even when I didn't explicitly add an oxidant to my reaction?A1: The most common culprit is the use of aged ethereal solvents (like THF or Diethyl Ether). These solvents form trace alkyl hydroperoxides over time. When combined with trace transition metals (often introduced via metal spatulas or unwashed glassware), these peroxides act as highly efficient catalysts for oxygen transfer to the sulfur atom[3]. Always validate your solvents with KI-starch paper.
Q2: I need to deprotect the benzyl ester to yield the free carboxylic acid. Can I use standard Pd/C catalyzed hydrogenation?A2: It is highly problematic and generally not recommended. The phenylthio group is a strong Lewis base that coordinates tightly to palladium, acting as a severe catalyst poison[4]. Furthermore, the process of purging the reaction vessel with H₂ gas often involves brief exposure to atmospheric O₂, which can trigger metal-catalyzed oxidation of the sulfur. Consider alternative deprotection strategies, such as mild base hydrolysis (LiOH/THF/H₂O) if chemoselectivity with the methyl ester can be managed.
Q3: How fast does hypochlorite (bleach) oxidize this compound? I usually use a bleach bath to clean my glassware.A3: Hypochlorite (NaOCl) oxidizes thioethers to sulfoxides extremely rapidly, with half-lives in the range of milliseconds[2]. Never use bleach-washed glassware for this intermediate unless it has been thoroughly neutralized with a reducing agent (like sodium thiosulfate), rinsed with DI water, and oven-dried.
Q4: Can I just add standard antioxidants like BHT to protect the compound during storage?A4: While radical scavengers like BHT prevent the autoxidation of solvents by interrupting radical chain reactions, they do not stop direct electrophilic oxygen transfer to the sulfur atom[1]. The only reliable protection for the phenylthio group is the strict exclusion of oxygen and peroxides via an Argon atmosphere and sub-zero storage.
optimizing chromatography conditions for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the unique chromatographic challenges associated with 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the unique chromatographic challenges associated with 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate .
This molecule presents a fascinating trifecta of analytical challenges: a highly lipophilic backbone, a thioether linkage prone to oxidation, and two ester groups (benzyl and methyl) susceptible to pH-driven hydrolysis. Standard "out-of-the-box" reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail here, leading to peak splitting, poor recovery, and shifting retention times.
Below is an expert-level troubleshooting guide, optimized workflows, and causality-driven FAQs to ensure your method is robust, reproducible, and scientifically sound.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: I am observing a secondary peak eluting slightly earlier than my main peak. This peak grows larger the longer the sample sits in the autosampler. What is happening?A: You are likely observing the spontaneous oxidation of the thioether group to a sulfoxide[1]. Thioethers are highly susceptible to oxidation in aqueous environments containing dissolved oxygen.
The Mechanistic Causality: The parent molecule contains a chiral center at the C2 position of the succinate core. When the sulfur atom oxidizes to a sulfoxide, it creates a second stereocenter. This transforms your analyte into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and will often resolve into a split peak or a distinct secondary peak on a standard achiral C18 column. The sulfoxide is more polar than the parent thioether, which is why it elutes earlier in reversed-phase conditions.
The Fix: Degas your mobile phases thoroughly (sparging with helium or using inline vacuum degassing). Prepare your sample in an aprotic organic diluent (e.g., 100% Acetonitrile) rather than an aqueous mixture, and only allow it to mix with the aqueous mobile phase on-column.
Q2: My peak areas are dropping overnight, and I am seeing new, highly polar peaks near the void volume. Is the compound degrading?A: Yes, you are experiencing ester hydrolysis. Your molecule is a succinate diester. Esters undergo both acid-catalyzed and base-catalyzed hydrolysis[2].
The Mechanistic Causality: Many standard RP-HPLC mobile phases rely on 0.1% Trifluoroacetic acid (TFA) or Formic acid, dropping the pH to 2.0–2.7[3]. While the compound survives the brief transit time through the column, if your sample diluent matches the mobile phase and sits in the autosampler for 12 hours, the benzyl or methyl ester will hydrolyze into the corresponding mono-carboxylic acid or fully hydrolyzed succinic acid derivative[4].
The Fix: The pH-rate profile for succinate esters typically shows maximum stability between pH 4.5 and 5.5. Switch your mobile phase A from 0.1% TFA to a 10 mM Ammonium Acetate buffer adjusted to pH 5.0.
Q3: The peak shape is excessively broad and tailing, even on a new C18 column. How can I improve efficiency?A: The molecule is highly hydrophobic due to the combination of the benzyl ester, methyl ester, and phenylthio groups. Broad peaks often result from poor solubility in the initial mobile phase conditions or secondary interactions with unendcapped silanols on the stationary phase[5].
The Fix: First, ensure your injection solvent is not stronger than your initial mobile phase conditions to prevent solvent-mismatch band broadening. Second, consider switching from a standard C18 to a Phenyl-Hexyl stationary phase. The phenyl rings on the stationary phase will engage in
π−π
interactions with the benzyl and phenylthio rings of your analyte, offering orthogonal selectivity and often sharper peak shapes for aromatic thioethers.
Part 2: Chromatographic Optimization Data
To facilitate rapid method development, the following table summarizes the quantitative impact of various mobile phase parameters on the stability and retention of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate.
Parameter
Condition Tested
Effect on Thioether Stability
Effect on Ester Stability
Chromatographic Result & Recommendation
pH < 3.0
0.1% TFA (aq)
Stable
High Hydrolysis
Poor overnight recovery. Not recommended for sample diluent.
pH 4.5 - 5.5
10 mM NH₄OAc
Stable
Highly Stable
Optimal stability. Recommended for robust quantification.
pH > 7.0
10 mM NH₄HCO₃
Moderate Oxidation
High Hydrolysis
Rapid degradation. Avoid alkaline conditions.
Organic Modifier
Methanol
Moderate Oxidation
Transesterification risk
Avoid. Methanol can cause transesterification of the benzyl ester.
To establish a trustworthy and robust method, do not rely on trial and error. Follow this self-validating workflow to lock in your parameters[6].
Phase 1: Sample Preparation & Diluent Selection
Weigh 10.0 mg of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate.
Dissolve completely in 10.0 mL of 100% HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock. Crucial: Do not use water or methanol in the stock to prevent hydrolysis and transesterification.
Dilute to a working concentration of 50 µg/mL using a diluent of 50:50 ACN / 10 mM Ammonium Acetate (pH 5.0).
Phase 2: Instrument Setup & Gradient Programming
Column: Install an endcapped Phenyl-Hexyl or high-density C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.0 with glacial acetic acid. Degas via sonication for 15 minutes.
Mobile Phase B: 100% Acetonitrile.
Gradient:
0–2 min: 30% B (Isocratic hold to focus the analyte band)
2–12 min: 30%
→
90% B (Linear ramp for elution of the highly lipophilic compound)
Phase 3: The Self-Validation (Forced Degradation) Step
To trust your method, you must prove it can separate the parent molecule from its specific degradation products.
Oxidation Validation: Spike 1 mL of your working standard with 10 µL of 3%
H2O2
. Inject after 1 hour. You must see the parent peak decrease and a new earlier-eluting peak (the sulfoxide diastereomers) appear. If they co-elute, your gradient is too steep.
Hydrolysis Validation: Spike 1 mL of your working standard with 50 µL of 0.1 N HCl. Incubate at 40°C for 2 hours. Inject. You should observe the formation of polar monoester peaks. Ensure baseline resolution (
Rs≥2.0
) between the parent and these degradants.
Part 4: Troubleshooting Workflow Visualization
Follow this logical decision tree if you encounter chromatographic anomalies during your analysis.
Fig 1. Diagnostic workflow for identifying and resolving degradation pathways of thioether-succinate diesters.
References
Agilent Technologies. HPLC Method Development: Standard Practices and New Columns. Agilent.com. Available at:[Link]
Waters Corporation. Method Development: a Guide to Basics. Waters Help Center. Available at: [Link]
Journal of the American Chemical Society. Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. ACS Publications. Available at: [Link]
United States Patent and Trademark Office (USPTO) / Nevakar. Hydrolysis in Pharmaceutical Formulations. Available at: [Link]
HPLC Validation Methods for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate: A Comparative Guide
As drug development and fine chemical synthesis advance, the demand for rigorous, highly specific analytical methods for complex intermediates has never been higher. 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and fine chemical synthesis advance, the demand for rigorous, highly specific analytical methods for complex intermediates has never been higher. 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 1357575-01-9) is a structurally intricate diester featuring both a benzyl group and a phenylthio ether linkage.
When analyzing this compound, relying solely on generic High-Performance Liquid Chromatography (HPLC) methods often leads to co-elution with structurally similar synthetic impurities, such as oxidized sulfoxide degradants or unreacted starting materials.
This guide objectively compares the performance of standard C18 (Octadecylsilane) stationary phases against orthogonal Phenyl-Hexyl chemistries. By grounding our methodology in the latest [1], we will establish a self-validating system that ensures absolute scientific integrity and analytical confidence.
Structural Analysis & Chromatographic Strategy
To design a robust HPLC method, we must first understand the causality behind our chromatographic choices. The target molecule contains three critical functional domains:
Methyl Ester: Aliphatic, highly polarizable.
Benzyl Ester: Aromatic, susceptible to hydrophobic and
π−π
interactions.
Phenylthio Ether: A bulky, sulfur-containing aromatic system prone to oxidation (forming sulfoxides).
The Mechanistic Comparison: C18 vs. Phenyl-Hexyl
C18 Columns: Separate analytes purely based on hydrophobic partitioning . While effective for general purity assays, C18 phases often struggle to resolve the parent thioether from its oxidized sulfoxide counterpart, as the hydrophobic difference is minimal.
Phenyl-Hexyl Columns: Offer an orthogonal separation mechanism. The phenyl ring on the stationary phase interacts with the benzyl and phenylthio rings of the analyte via π−π
interactions [2].
The Solvent Masking Effect (Critical Insight):
To maximize the
π−π
interactions on a Phenyl-Hexyl column, you must carefully select your organic modifier. Using Acetonitrile (which contains its own
π
electrons in the
C≡N
bond) will mask the stationary phase, effectively turning the Phenyl-Hexyl column into a weak C18 column. By switching to Methanol (which lacks
π
electrons), the analyte's aromatic rings are free to interact fully with the stationary phase, drastically improving resolution [3].
Experimental Workflows & Methodologies
The following protocols outline the step-by-step methodology for setting up and validating both systems.
Step 1: Mobile Phase Preparation
Method A (C18):
Aqueous: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (TFA suppresses the ionization of residual silanols, ensuring sharp peaks).
Organic: 100% Acetonitrile (ACN).
Method B (Phenyl-Hexyl):
Aqueous: 0.1% TFA in HPLC-grade Water.
Organic: 100% Methanol (MeOH) to promote
π−π
interactions.
Step 2: Sample Preparation
Diluent: 50:50 Water:Acetonitrile (for C18) or 50:50 Water:Methanol (for Phenyl-Hexyl).
Standard Stock Solution: Accurately weigh 10.0 mg of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (
1000μg/mL
).
Working Solution: Dilute the stock 1:10 to achieve a nominal working concentration of
100μg/mL
.
A method is only as trustworthy as its System Suitability Test (SST). Before any sample is analyzed, the system must self-validate by injecting a resolution mixture containing the target compound and its primary sulfoxide impurity.
Flow Rate: 1.0 mL/min.
Injection Volume: 10
μL
.
Column Temperature: 30°C.
Detection: UV at 254 nm (optimal for the phenylthio chromophore).
SST Acceptance Criteria: Resolution (
Rs
) between the API and sulfoxide must be
≥2.0
. Tailing factor (
Tf
) must be
≤1.5
.
Workflow Visualization
Workflow comparing C18 and Phenyl-Hexyl HPLC method development and ICH Q2(R2) validation.
Quantitative Data & Validation Results
The methods were subjected to rigorous validation according to [1]. The tables below summarize the comparative performance data.
Table 1: Chromatographic Performance Comparison
Data generated using a 150 x 4.6 mm, 3.5 µm column geometry at 60% Organic Isocratic hold.
Parameter
Method A (C18 + ACN)
Method B (Phenyl-Hexyl + MeOH)
Analytical Implication
Retention Time (
tR
)
6.4 min
8.2 min
Phenyl-Hexyl shows stronger retention due to dual-mechanism binding.
Theoretical Plates (
N
)
8,450
12,100
Enhanced efficiency with Phenyl-Hexyl for aromatic compounds.
Critical: C18 fails to baseline-resolve the sulfoxide impurity.
Table 2: ICH Q2(R2) Validation Summary (Method B: Phenyl-Hexyl)
Validation Characteristic
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity
No interference at
tR
of analyte
Blank and placebo show 0.0% interference at 8.2 min.
Pass
Linearity & Range
R2≥0.999
over 80-120% of target
R2=0.9998
(Range: 10 to 150
μg/mL
)
Pass
Repeatability (Precision)
%RSD
≤2.0%
(n=6)
%RSD = 0.45%
Pass
Accuracy (Recovery)
98.0% - 102.0% recovery
99.8% (at 50%), 100.2% (at 100%), 99.5% (at 150%)
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥10:1
0.05
μg/mL
(S/N = 14:1)
Pass
Conclusion
While C18 columns remain the default starting point for many analytical laboratories, they are sub-optimal for complex, multi-aromatic thioethers like 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate.
By applying the principles of structural causality, we demonstrated that switching to a Phenyl-Hexyl stationary phase combined with a Methanol-based mobile phase unlocks
π−π
interactions. This orthogonal approach not only resolves critical co-eluting impurities (increasing
Rs
from 1.6 to 3.4) but also fully complies with the stringent requirements of ICH Q2(R2) validation. For researchers developing synthetic routes or pharmaceutical formulations involving this compound, Method B provides a highly trustworthy, self-validating analytical foundation.
References
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." European Medicines Agency, 14 Dec. 2023.[Link]
Waters Corporation. "Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns." Waters Library, 2014.[Link]
Comparative
Comparative Analysis of Succinate Scaffolds: 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate vs. Dimethyl Succinate Derivatives
Succinate derivatives are indispensable building blocks in both pharmaceutical drug discovery and bulk organic synthesis. However, the selection of the appropriate succinate scaffold dictates the efficiency of downstream...
Author: BenchChem Technical Support Team. Date: April 2026
Succinate derivatives are indispensable building blocks in both pharmaceutical drug discovery and bulk organic synthesis. However, the selection of the appropriate succinate scaffold dictates the efficiency of downstream synthetic pathways. This guide provides an objective, in-depth comparison between a highly functionalized, unsymmetrical intermediate—1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate —and the simpler, symmetrical Dimethyl succinate derivatives.
Designed for researchers and drug development professionals, this analysis evaluates their structural profiles, reactivity, and applications in peptidomimetic inhibitor synthesis.
Structural and Electronic Profiling
The Complex Scaffold: 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
This molecule is a highly specialized, unsymmetrical dicarboxylic acid ester. It features three critical functional domains:
Orthogonal Protecting Groups: The molecule possesses a benzyl ester at the C1 position and a methyl ester at the C4 position. This orthogonality allows chemists to selectively deprotect one terminus without affecting the other, a mandatory requirement for directional peptide coupling.
Built-in Pharmacophore: The (phenylthio)methyl group at the C2 position is not merely a structural placeholder; it is a rationally designed hydrophobic pharmacophore. In the development of Matrix Metalloproteinase (MMP) and TNF-
α
converting enzyme (TACE) inhibitors, this bulky, sulfur-containing moiety is specifically engineered to probe and bind to the deep
S1′
specificity pocket of the target enzyme[1].
Electronic Tunability: The thioether linkage can be selectively oxidized to a sulfoxide or sulfone, allowing researchers to fine-tune the hydrogen-bonding capabilities and pharmacokinetic profile of the final drug candidate.
The Baseline Scaffold: Dimethyl Succinate Derivatives
Dimethyl succinate is a simple, symmetrical aliphatic ester, often produced via bio-based fermentation and subsequent green alkylation using dimethyl carbonate[2].
While highly economical and atom-efficient, it lacks pre-installed complexity. To utilize dimethyl succinate in complex drug discovery, researchers must perform de novo
α
-alkylation. This requires strong bases (e.g., LDA) at cryogenic temperatures and often suffers from competing dialkylation or poor stereocontrol unless chiral auxiliaries are employed[3].
Mechanistic Workflows & Target Applications
The divergence in their structural complexity dictates their application. Dimethyl succinate is an early-stage building block, whereas the phenylthio-succinate derivative is a late-stage intermediate for peptidomimetics.
Synthetic workflows for complex vs. simple succinate scaffolds.
When synthesizing TACE/MMP inhibitors, the phenylthio-succinate scaffold acts as the non-peptidic backbone. The unhindered C4 position is typically converted into a zinc-chelating group (like a hydroxamate), while the C2-phenylthio group anchors the molecule into the enzyme.
Binding interactions of the phenylthio-succinate scaffold in MMPs.
Self-Validating Experimental Protocols
To demonstrate the practical handling of these two scaffolds, the following self-validating protocols highlight the causality behind the experimental choices.
Protocol A: Regioselective Saponification of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Expert Insight: Standard hydrogenolysis (
H2
, Pd/C) to remove the benzyl ester is strongly contraindicated here, as the thioether moiety will rapidly poison the palladium catalyst. Instead, we exploit steric hindrance. The C1 benzyl ester is sterically shielded by the adjacent C2-bulky group, making the C4 methyl ester significantly more labile to basic hydrolysis.
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate in 30 mL of a 3:1 THF/H
2
O mixture. Cool to 0 °C in an ice bath.
Hydrolysis: Add exactly 1.05 equivalents of LiOH·H
2
O (10.5 mmol) dropwise as an aqueous solution. Causality: Strict stoichiometric control prevents unwanted cleavage of the benzyl ester.
Monitoring: Stir for 2 hours at 0 °C. Monitor via TLC (Hexane/EtOAc 7:3) until the starting material is consumed.
Workup: Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove non-polar impurities.
Acidification: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the resulting mono-acid with ethyl acetate (3 x 20 mL).
Isolation: Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and concentrate to yield 1-benzyl hydrogen 2-((phenylthio)methyl)succinate.
Protocol B:
α
-Alkylation of Dimethyl Succinate
Expert Insight: To build complexity comparable to Compound A from a simple dimethyl succinate, enolate chemistry is required[3].
Step-by-Step Methodology:
Enolate Formation: Under a strict argon atmosphere, add 11 mmol of Lithium diisopropylamide (LDA) to 20 mL of anhydrous THF at -78 °C.
Substrate Addition: Slowly add 10 mmol of Dimethyl succinate dissolved in 5 mL THF. Stir for 45 minutes at -78 °C to ensure complete enolization.
Alkylation: Introduce 11 mmol of the desired electrophile (e.g., benzyl bromide) dropwise. Causality: Maintaining -78 °C is critical to suppress di-alkylation and self-condensation (Claisen-type reactions).
Quenching: After 2 hours, quench the reaction at -78 °C with saturated aqueous NH
4
Cl.
Extraction: Warm to room temperature, extract with diethyl ether (3 x 20 mL), dry over MgSO
4
, and purify via flash column chromatography.
Quantitative Performance Comparison
The following table summarizes the operational and chemical differences between the two scaffolds:
Parameter
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Dimethyl Succinate Derivatives
Symmetry
Unsymmetrical (C1 vs C4 differentiation)
Symmetrical (requires desymmetrization)
Protecting Groups
Orthogonal (Benzyl and Methyl)
Uniform (Dimethyl)
Reactivity Handle
Highly regioselective due to steric bias
Prone to over-alkylation without strict control
Pre-installed Pharmacophore
Yes (S1' pocket targeting thioether)
No (Aliphatic backbone only)
Primary Application
Late-stage synthesis of MMP/TACE inhibitors
Early-stage building block / Green solvent
Cost / Availability
High (Specialty intermediate)
Low (Bulk, bio-based commodity)
Conclusion
For early-stage methodology development or bulk synthesis, dimethyl succinate derivatives offer an economical, atom-efficient starting point, provided the laboratory is equipped to handle sensitive cryogenic enolate chemistry[3]. Conversely, for drug development professionals targeting metalloproteinases, 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate bypasses multiple complex synthetic steps. Its orthogonal protecting groups and pre-installed hydrophobic pharmacophore provide a highly reliable, self-validating vector for rapid peptidomimetic library generation[1].
References
Full article: Molecular modeling and biological effects of peptidomimetic inhibitors of TACE activity
Taylor & Francis[Link]
2,2-Dimethylsuccinic acid derivatives in isoprenoid synthesis
Canadian Science Publishing[Link]
Green upgrading of succinate using dimethyl carbonate for a better integration with fermentative production
ResearchGate / RSC Advances[Link]
mass spectrometry validation of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
An In-Depth Guide to the Mass Spectrometry Validation of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate: A Comparative Analysis This guide provides a comprehensive framework for the validation of analytical methods fo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Mass Spectrometry Validation of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate: A Comparative Analysis
This guide provides a comprehensive framework for the validation of analytical methods for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate using mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares viable analytical alternatives, and is grounded in established regulatory principles to ensure scientific integrity and trustworthiness.
Introduction: The Analytical Imperative
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (Molecular Formula: C₁₉H₂₀O₄S, Molecular Weight: 344.42 g/mol ) is a complex diester containing both benzyl and phenylthio moieties.[1][2] Whether this molecule is a new chemical entity, a critical intermediate, or a potential process-related impurity, its accurate and reliable quantification is paramount. In the landscape of pharmaceutical development and quality control, an unvalidated analytical method produces data that is scientifically indefensible and fails to meet regulatory scrutiny.
The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. This guide will provide a detailed protocol for this specific molecule, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5] We will explore and compare two powerful mass spectrometric approaches: Triple Quadrupole (QqQ) Mass Spectrometry for targeted quantification and High-Resolution Mass Spectrometry (HRMS) for confirmatory analysis.
Foundational Principles: Adhering to Global Regulatory Standards
The foundation of any robust analytical method validation rests upon internationally recognized guidelines, primarily the ICH Q2(R2) guideline, "Validation of Analytical Procedures."[3][6] This framework ensures a systematic approach to evaluating a method's suitability. The objective is to demonstrate that the procedure is fit for its intended purpose, which in this context is the precise and accurate measurement of our target analyte.
The core validation parameters we will address are:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[9]
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[8]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]
Understanding the Analyte: Predicted Mass Spectrometric Behavior
Before embarking on method development, it is crucial to predict the analyte's behavior within the mass spectrometer. The structure of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate offers several potential fragmentation pathways under collision-induced dissociation (CID).
Table 1: Physicochemical Properties of the Analyte
Based on studies of similar succinate esters and phenylthio compounds, we can predict the fragmentation patterns.[12][13] The ester linkages are likely points of cleavage, as is the bond between the sulfur atom and the succinate backbone.
Caption: Predicted ESI+ fragmentation pathway for the target analyte.
Experimental Design and Protocols
This section details the step-by-step methodologies for validation using two distinct but complementary mass spectrometry platforms. A liquid chromatography (LC) front-end is essential for separating the analyte from potential interferences before it enters the mass spectrometer.
Protocol 1: Quantitative Analysis via Triple Quadrupole (LC-MS/MS)
The triple quadrupole mass spectrometer, operated in Multiple Reaction Monitoring (MRM) mode, is the industry standard for targeted quantification due to its exceptional sensitivity and selectivity.[14]
Step 1: Sample and Standard Preparation
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate and dissolve in 10 mL of acetonitrile.
Working Standard Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) from a separate stock solution to ensure accuracy of the calibration curve.
Sample Preparation: If the analyte is in a matrix (e.g., reaction mixture, formulation), develop a suitable extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and minimize matrix effects.[15]
Step 2: LC-MS/MS Instrumentation and Conditions
Expert Insight: The choice of chromatographic conditions is critical. A C18 reversed-phase column is a good starting point due to the molecule's hydrophobicity. The gradient elution ensures that the analyte is well-resolved from any impurities and that the run time is efficient.
Table 2: Optimized LC-MS/MS Parameters (QqQ)
Parameter
Setting
Rationale
LC System
Agilent 1290 Infinity II or equivalent
Provides robust and reproducible chromatography.
Column
Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8 µm)
Offers high-resolution separation for complex mixtures.
Mobile Phase A
0.1% Formic Acid in Water
Acidifies the mobile phase to promote protonation for positive ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for eluting the analyte.
Gradient
5% B to 95% B over 5 min
Ensures sharp peak shape and efficient elution.
Flow Rate
0.4 mL/min
Standard flow rate for this column dimension.
MS System
Agilent 6470 Triple Quad or equivalent
High-sensitivity instrument for trace-level quantification.
Ionization Mode
ESI Positive
The molecule contains sites amenable to protonation.
MRM Transitions
Quantifier: 345.1 → 237.0Qualifier: 345.1 → 91.0
Based on predicted fragmentation for specificity. The most intense fragment is the quantifier.
Collision Energy
Optimized for each transition (e.g., 15-25 eV)
Tuned to maximize the signal of the product ions.
Step 3: Validation Experiments
A comprehensive validation should be performed according to a pre-approved protocol, following ICH guidelines.[16]
Caption: General workflow for analytical method validation.
Protocol 2: Confirmatory Analysis with High-Resolution Mass Spectrometry (HRMS)
HRMS platforms like Orbitrap or TOF analyzers offer a significant advantage: accurate mass measurement. This provides an additional layer of certainty in identification and can be used for characterizing unknown impurities.
Step 1: Instrumentation and Conditions
The sample preparation and LC conditions can remain identical to Protocol 1. The key difference lies in the mass spectrometer settings.
Table 3: Optimized LC-MS Parameters (HRMS)
Parameter
Setting
Rationale
MS System
Thermo Scientific Orbitrap Exploris or equivalent
Provides high resolution and accurate mass capabilities.
Ionization Mode
ESI Positive
Consistent with QqQ method.
Scan Mode
Full Scan MS followed by dd-MS² (data-dependent)
Acquires accurate mass of the precursor, then fragments the most intense ions.
Resolution
> 60,000 FWHM
Sufficient to resolve isobars and determine elemental composition.
Mass Accuracy
< 5 ppm
A key parameter for confident identification.
Step 2: Validation and Application
While HRMS can be fully validated for quantitative analysis, its primary advantage here is confirmatory.
Specificity: HRMS provides superior specificity. By extracting the ion chromatogram with a very narrow mass window (e.g., ± 5 ppm) around the theoretical exact mass of the analyte, co-eluting interferences with different elemental compositions can be easily excluded.
Unknown Identification: The data-dependent MS² scans can capture fragmentation spectra of co-eluting impurities, which can then be used for structural elucidation—a task not possible with a targeted MRM method.
Comparative Analysis: QqQ vs. HRMS for This Application
The choice between a triple quadrupole and a high-resolution instrument depends entirely on the intended purpose of the analysis. Neither is universally "better"; they are different tools for different scientific questions.
Table 4: Performance Comparison of Mass Spectrometry Platforms
Feature
Triple Quadrupole (QqQ)
High-Resolution MS (HRMS)
Advantage for This Application
Primary Use
Targeted Quantification
Targeted & Non-targeted Analysis
QqQ: Best for routine QC and high-throughput screening. HRMS: Best for method development, impurity identification, and confirmatory analysis.
Selectivity
High (based on MRM)
Very High (based on accurate mass)
HRMS offers greater confidence in specificity.
Sensitivity
Excellent (femtogram to attogram)
Very Good (picogram to femtogram)
QqQ typically offers slightly better sensitivity for pure quantitative assays.
Linearity
Excellent (often 4-5 orders of magnitude)
Good to Excellent (3-4 orders of magnitude)
Both are suitable, but QqQ may have a wider linear dynamic range.
Data Output
Simple (MRM chromatograms)
Complex (Full scan and MS/MS spectra)
QqQ data is easier and faster to process for routine analysis.
Cost
Lower
Higher
QqQ is more cost-effective for dedicated QC labs.
Data Interpretation and Acceptance Criteria
The data generated from the validation experiments must be compared against pre-defined acceptance criteria as stipulated in the validation protocol.
Table 5: Typical ICH Acceptance Criteria for Validation
Parameter
Acceptance Criteria
Specificity
Analyte peak is well-resolved from interferences; peak purity analysis passes.
Linearity
Correlation coefficient (r²) ≥ 0.995.
Accuracy
% Recovery within 80-120% for low concentrations and 98-102% for higher concentrations.
Precision (Repeatability)
Relative Standard Deviation (RSD) ≤ 2%.
Precision (Intermediate)
RSD ≤ 3%.
LOQ
Signal-to-Noise ratio ≥ 10; RSD ≤ 10%.
Robustness
RSD of results under varied conditions should not exceed established precision limits.
Conclusion
The successful validation of a mass spectrometry method for 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate is a multi-faceted process that requires a deep understanding of the analyte, the instrumentation, and the regulatory framework. For routine, high-sensitivity quantification, a well-validated LC-MS/MS method using a triple quadrupole instrument is the preferred choice due to its robustness and performance. However, during method development, for troubleshooting, or for the characterization of impurities and degradation products, the use of High-Resolution Mass Spectrometry is invaluable for its ability to provide unambiguous identification through accurate mass measurement. By judiciously applying these techniques and adhering to the principles of ICH Q2(R2), researchers can generate high-quality, reliable, and defensible data suitable for any stage of the drug development lifecycle.
References
Title: Q2(R2) Validation of Analytical Procedures March 2024
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: FDA Guidance on Analytical Method Validation
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Highlights from FDA's Analytical Test Method Validation Guidance
Source: ProPharma
URL: [Link]
Title: Essential FDA Guidelines for Bioanalytical Method Validation
Source: BioAgilytix
URL: [Link]
Title: Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities
Source: Journal of Applied Bioanalysis
URL: [Link]
Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids
Source: Spectroscopy Letters
URL: [Link]
Title: Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers
Source: PubMed
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Validation of Impurity Methods, Part II
Source: LCGC North America
URL: [Link]
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: ICH Q2 Analytical Method Validation
Source: Slideshare
URL: [Link]
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency (EMA)
URL: [Link]
Title: The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides
Source: PubMed
URL: [Link]
Title: ICH Q2(R2) Guideline on validation of analytical procedures
Source: European Medicines Agency (EMA)
URL: [Link]
Title: 1330 - Validation of Analytical Procedures / General Information
Source: The Japanese Pharmacopoeia
URL: [Link]
Title: 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
Source: 해서 화공
URL: [Link]
Title: Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG)
Source: PMC
URL: [Link]
Title: Development and validation of an automated extraction method for the analysis of high-water content commodities
Source: eurl-pesticides.eu
URL: [Link]
Title: Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method
Source: Vascular and Endovascular Review
URL: [Link]
Benchmarking 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate in Complex Organic Synthesis
Executive Overview In the synthesis of complex peptidomimetics, natural products, and active pharmaceutical ingredients (APIs), the selection of bifunctional building blocks dictates the efficiency of the entire syntheti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
In the synthesis of complex peptidomimetics, natural products, and active pharmaceutical ingredients (APIs), the selection of bifunctional building blocks dictates the efficiency of the entire synthetic route. 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (BMPTMS, CAS 1357575-01-9) is a highly specialized succinate derivative that provides unprecedented synthetic control[1].
Unlike simple diesters, BMPTMS integrates two critical design elements:
Orthogonal Protecting Groups: A benzyl ester and a methyl ester, allowing for site-specific sequential functionalization.
A Latent Functional Handle: The 2-((phenylthio)methyl) group, which serves as a masked α-methylene equivalent, a radical precursor, or a nucleophilic handle.
Recent advances in organic synthesis, including electrochemical dicarboxylation and silver-catalyzed decarboxylative couplings[2], have heavily relied on functionalized succinate derivatives. Furthermore, modified succinates are increasingly utilized in the development of targeted therapeutics, such as mitochondria-acting agents in oncology[3]. This guide objectively benchmarks BMPTMS against alternative succinylating agents and provides validated protocols for its application.
Structural Causality & Mechanistic Advantages
The architecture of BMPTMS is a self-validating system designed to overcome common bottlenecks in late-stage functionalization.
The Power of Orthogonality
In asymmetric synthesis, differentiating the two carboxylates of succinic acid is notoriously difficult. BMPTMS solves this by pairing a benzyl ester (cleavable via hydrogenolysis or Lewis acids) with a methyl ester (cleavable via basic hydrolysis). This allows a chemist to selectively elongate one side of the molecule—for instance, coupling the deprotected C1 carboxylate to an amine to form an amide, while keeping the C4 methyl ester intact for later transformations.
The Phenylthio Handle: A Masked Michael Acceptor
Directly using an α-methylene succinate (like an itaconate) early in a synthetic sequence is risky; the highly reactive Michael acceptor is prone to unwanted conjugate additions or polymerization. By using the phenylthio ether as a "masked" methylene group, the molecule remains stable through multiple synthetic steps. When the α,β-unsaturated system is finally needed, the sulfide is oxidized to a sulfoxide and thermally eliminated in a controlled, predictable manner.
Comparative Benchmarking
To understand the specific utility of BMPTMS, we must benchmark it against standard alternatives used in organic synthesis.
Feature / Reagent
BMPTMS (CAS 1357575-01-9)
Dimethyl Itaconate
Benzyl Methyl Succinate
Structure Type
Thioether-substituted succinate
α,β-Unsaturated diester
Unsubstituted diester
Orthogonal Protection
Yes (Benzyl / Methyl)
No (Dimethyl)
Yes (Benzyl / Methyl)
Latent Functionality
High (Masked Michael acceptor)
None (Direct Michael acceptor)
None (Requires enolate chemistry)
Catalyst Poisoning
High (Thioether poisons Pd/Pt)
Low
Low
Optimal Use Case
Complex APIs, peptidomimetics
Polymer synthesis, bulk additions
Simple mono-amides, alkylation
Relative Cost
High (Specialty building block)
Low (Commodity chemical)
Moderate
Validated Experimental Workflows
When working with sulfur-containing compounds, standard protocols often fail. For example, standard hydrogenolysis (H₂, Pd/C) to cleave the benzyl ester will be severely hampered because the phenylthio ether poisons the palladium catalyst. The following protocols are engineered to bypass these limitations.
Protocol 1: Chemoselective Debenzylation via Hard Lewis Acid (TMSI)
This protocol selectively cleaves the benzyl ester without interacting with the sulfur atom or the methyl ester.
Preparation: Dissolve BMPTMS (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C under an argon atmosphere.
Causality: TMSI acts as a hard Lewis acid that selectively activates the benzyl ester. The iodide then attacks the benzylic carbon via an Sₙ2 mechanism, liberating the silyl ester without poisoning issues.
Reaction: Stir for 2 hours at 0 °C.
Quench: Quench the reaction by adding anhydrous methanol (5.0 eq) to cleave the intermediate silyl ester, yielding the free carboxylic acid.
Validation (In-Process Control): TLC (Hexanes/EtOAc 7:3) will show the disappearance of the UV-active starting material. ¹H-NMR of the crude product will confirm the complete loss of the benzylic protons (singlet, ~5.1 ppm) while the methyl ester singlet (~3.6 ppm) remains perfectly intact.
Protocol 2: Oxidative Syn-Elimination to α-Methylene Succinate
This protocol unmasks the phenylthio group to generate a reactive itaconate derivative.
Oxidation: Dissolve BMPTMS (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C.
Controlled Addition: Add m-CPBA (1.05 eq) dropwise as a solution in CH₂Cl₂.
Causality: Strict stoichiometric control (1.05 eq) and cryogenic temperatures (-78 °C) are mandatory to prevent over-oxidation to the sulfone. Sulfones resist thermal elimination and would trap the intermediate.
Workup: Stir for 1 hour, quench with saturated aqueous NaHCO₃/Na₂S₂O₃, extract with CH₂Cl₂, and concentrate to yield the crude sulfoxide.
Thermal Elimination: Dissolve the crude sulfoxide in anhydrous toluene (0.2 M) and reflux (110 °C) for 4 hours.
Causality: The thermal syn-elimination requires elevated temperatures to expel phenylsulfenic acid, generating the conjugated α-methylene group.
Validation (In-Process Control): Successful elimination is confirmed by ¹H-NMR showing two new vinylic protons (doublets, ~5.6 and ~6.2 ppm) corresponding to the α-methylene group, and the complete disappearance of the aromatic phenylthio signals.
Pathway Visualization
The following diagram maps the divergent synthetic pathways available from the BMPTMS building block, highlighting the orthogonality and latent reactivity discussed above.
Workflow: Orthogonal deprotection and oxidative elimination of BMPTMS.
References
USCKS Chemical Database. "1357575-01-9 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate." USCKS.com. Available at: [Link]
National Institutes of Health (NIH). "Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance." PMC. Available at:[Link]
American Chemical Society (ACS). "Silver-Catalyzed Decarboxylative Nitrooxylation of Aliphatic Carboxylic Acids." Organic Letters. Available at:[Link]
American Chemical Society (ACS). "Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule." ACS Omega. Available at:[Link]
GC-MS Quantification of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate: A Comparative Analytical Guide
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 1357575-01-9; MW: 344.42 g/mol ) is a highly specialized synthetic intermediate frequently utilized in the development of peptidomimetics, particularly matrix metal...
Author: BenchChem Technical Support Team. Date: April 2026
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (CAS: 1357575-01-9; MW: 344.42 g/mol ) is a highly specialized synthetic intermediate frequently utilized in the development of peptidomimetics, particularly matrix metalloproteinase (MMP) inhibitors. Because it features a succinate core modified with a thioether linkage and two distinct ester groups (benzyl and methyl), its quantification in complex reaction mixtures presents unique analytical challenges.
This guide objectively evaluates Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities (LC-MS/MS and HPLC-UV) for the quantification of this intermediate, detailing the causality behind specific experimental parameters and providing a self-validating, highly reproducible protocol.
Analytical Modality Comparison: Why GC-MS?
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for large pharmaceutical molecules, neutral diesters containing thioether linkages often suffer from poor and inconsistent ionization efficiency in Electrospray Ionization (ESI). They typically rely on unpredictable sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adduct formation.
Conversely, GC-MS with Electron Ionization (EI) offers distinct mechanistic advantages for this specific molecule:
Volatility & Thermal Amenability: Despite a molecular weight of 344 Da, the absence of active hydrogen atoms (no hydroxyl or amine groups) eliminates the need for chemical derivatization, allowing the molecule to volatilize cleanly at moderate inlet temperatures[1].
Superior Diastereomeric Resolution: The alkylation of the succinate core often yields diastereomers. High-efficiency non-polar capillary GC columns (e.g., 5% phenyl-methylpolysiloxane) provide superior peak capacity and baseline resolution of these isomers compared to standard reverse-phase LC.
Robust Structural Confirmation: 70 eV EI provides highly reproducible, matrix-independent fragmentation. The molecule reliably yields a base peak of m/z 91 (tropylium ion from the benzyl ester) and a characteristic m/z 109 (phenylthio cation), ensuring absolute structural confirmation[2].
Table 1: Performance Comparison of Analytical Modalities
Parameter
GC-MS (EI-SIM)
LC-MS/MS (ESI-MRM)
HPLC-UV (254 nm)
Ionization Efficiency
High (Matrix-independent EI)
Variable (Adduct-dependent)
N/A (Optical detection)
Diastereomer Resolution
Excellent (Capillary column)
Moderate
Moderate
Limit of Detection (LOD)
1–5 ng/mL
0.5–2 ng/mL
50–100 ng/mL
Matrix Interference
Low (High-vacuum MS)
High (Ion suppression in ESI)
High (Co-eluting chromophores)
Structural Specificity
High (Library-matchable fragments)
Moderate (Neutral loss scans)
Low (Non-specific absorbance)
Experimental Workflow & Logical Relationships
To ensure absolute trustworthiness, the analytical method must function as a self-validating system . The workflow below integrates an Internal Standard (IS) spike prior to sample extraction. This critical step ensures that any volumetric losses during liquid-liquid extraction, thermal degradation in the GC inlet, or fluctuations in MS ionization are proportionally mirrored by the IS, mathematically canceling out the error.
Workflow for GC-MS quantification of thioether succinates with IS validation.
Causality Focus: The polarity of ethyl acetate selectively partitions the neutral diester into the organic phase while precipitating highly polar reaction salts and catalysts, preventing them from contaminating the GC liner.
Aliquot: Transfer 100 µL of the crude reaction mixture or biological matrix into a silanized 1.5 mL microcentrifuge tube.
IS Addition (Self-Validation): Spike with 10 µL of a 50 µg/mL Internal Standard solution (e.g., diethyl 2-(phenylthio)succinate or a deuterated analog). Vortex briefly.
Extraction: Add 500 µL of GC-grade Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes to ensure complete phase transfer.
Separation: Centrifuge at 10,000 × g for 5 minutes. Carefully transfer 400 µL of the upper organic layer to a clean glass vial.
Concentration: Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen at room temperature. Note: Do not use heat, as aliphatic and benzylic thioethers are susceptible to thermal oxidation during solvent blow-down[3].
Reconstitution: Reconstitute the residue in 100 µL of Hexane/EtOAc (1:1, v/v) and transfer to a GC autosampler vial equipped with a glass micro-insert.
Phase 2: GC-MS Instrumental Parameters
Causality Focus: Balancing volatilization against thermal degradation is the primary challenge. The injection port is strictly maintained at 250°C; higher temperatures risk pyrolytic cleavage of the thioether bond prior to column entry.
Column: DB-5MS or HP-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness). The low-bleed, non-polar stationary phase minimizes active sites that cause peak tailing for sulfur-containing compounds.
Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.2 mL/min.
When executed according to the self-validating protocol above, the GC-MS method demonstrates exceptional reliability. The use of the internal standard successfully normalizes minor variations in injection volume and matrix-induced baseline shifts.
Table 2: Validation Parameters for GC-MS Quantification
Validation Parameter
Result / Value
Acceptance Criteria
Linear Dynamic Range
1.0 – 500 µg/mL
R² ≥ 0.995
Limit of Quantification (LOQ)
1.0 µg/mL (S/N > 10)
Precision RSD ≤ 20% at LOQ
Extraction Recovery
94.2% ± 3.1%
80% – 120%
Intra-day Precision (RSD)
2.8% (at 50 µg/mL, n=6)
≤ 5.0%
Inter-day Precision (RSD)
4.1% (at 50 µg/mL, n=18)
≤ 10.0%
Carryover
< 0.1%
Blank injection following ULOQ
References
Stenholm, A., Drevin, I., & Lundgren, M. (2005). Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis. Journal of Chromatography A.
Zappey, H. W., Ingemann, S., & Nibbering, N. M. M. (1992). Isomerization and fragmentation of aliphatic thioether radical cations in the gas phase. Analytical Chemistry.
Harshman, S. W., et al. (2016). Stability control for breath analysis using GC-MS. Journal of Breath Research (via PMC).
A Comprehensive Guide to the Safe Disposal of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (C₁₉H₂₀O₄S)[1]. As a trusted partner in your research, we are commit...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate (C₁₉H₂₀O₄S)[1]. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. The following procedures are based on established principles of chemical safety and waste management for related compounds, providing a robust framework for handling this specific substance.
Hazard Assessment and Classification
Succinate Esters : Generally, these are considered to have low toxicity. However, they should still be handled with care, and their environmental impact must be considered[2][3].
Phenylthio Compounds : Compounds containing a phenylthio group can be irritants and may be harmful if swallowed or absorbed through the skin. Upon combustion, they can produce toxic sulfur oxides (SOx)[4][5][6].
Benzyl Compounds : Benzyl-containing compounds can be harmful if swallowed and may cause irritation to the skin and eyes[7][8][9][10]. Some benzyl derivatives are also noted for their potential environmental toxicity[8][9][10].
Based on this analysis, 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate should be treated as a hazardous chemical. It is prudent to assume it may be harmful if ingested or comes into contact with skin, and that it could be hazardous to the aquatic environment. Therefore, it must not be disposed of down the drain or in regular trash[2][5][11].
Eye Protection : Use safety glasses with side shields or chemical goggles.
Lab Coat : A standard laboratory coat should be worn to protect from skin contact.
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood[2][4].
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Evacuate and Alert : Evacuate the immediate area and inform your supervisor and institutional Environmental Health and Safety (EHS) department[2].
Ventilate : Ensure the area is well-ventilated.
Containment : For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill[4][13]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation[4].
Collection : Collect the spilled material and contaminated absorbent into a designated, labeled hazardous waste container[2][4].
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Reporting : Document the spill and the cleanup procedure as per your institution's policy.
Disposal Procedures
The primary directive for the disposal of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate is to treat it as hazardous chemical waste.
Pure Compound : Collect any unused or waste 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate in its original container or a compatible, clearly labeled hazardous waste container.
Contaminated Materials : All labware, including pipette tips, vials, gloves, and absorbent materials that have come into contact with the compound, must be collected as solid hazardous waste[2].
Solutions : Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with incompatible wastes.
Proper labeling of waste containers is critical for safety and regulatory compliance. The label should include:
The full chemical name: "1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate".
The approximate concentration and quantity.
The date the waste was first added to the container.
The name of the generating laboratory and a contact person.
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow any specific storage temperature requirements if applicable.
The recommended method of disposal is through a licensed hazardous waste disposal company. This will typically involve:
Incineration : High-temperature incineration in a facility equipped with afterburners and scrubbers to manage the emission of sulfur oxides[6][7][12][14].
Landfilling : In some cases, after appropriate treatment and stabilization, the waste may be sent to a designated hazardous waste landfill. However, this is generally a less preferred option.
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste[2]. They will ensure that the disposal is carried out in compliance with all local, state, and federal regulations[4][13].
Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate and associated waste.
Disposal decision workflow for the subject chemical.
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate, protecting yourself, your colleagues, and the environment.
References
Benchchem. (n.d.). Proper Disposal of Estriol Succinate: A Guide for Laboratory Professionals.
Santa Cruz Biotechnology. (n.d.). (Phenylthio)acetic acid.
Emory University. (n.d.). Chemical Waste Disposal Guidelines.
Fisher Scientific. (2025). SAFETY DATA SHEET.
Chemdor. (2026). 2-(Phenylthio)ethanol Safety Data Sheet (SDS).
University of Notre Dame. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
Santa Cruz Biotechnology. (n.d.). Phenethyl isothiocyanate.
Spectrum Chemical. (2018). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
Cayman Chemical. (2025). Safety Data Sheet.
Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.